palmitic acid, ethoxylated, phosphated
Description
Properties
CAS No. |
104666-11-7 |
|---|---|
Molecular Formula |
C14H23N6O9P |
Synonyms |
palmitic acid, ethoxylated, phosphated |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modificatio of Palmitic Acid, Ethoxylated, Phosphated
Precursor Synthesis: Palmitic Acid Ethoxylation
The initial step in the synthesis is the ethoxylation of palmitic acid. This reaction introduces a polyoxyethylene chain to the fatty acid, significantly altering its physicochemical properties, particularly its hydrophilicity.
Ethoxylation Reaction Mechanisms and Kinetics
The ethoxylation of fatty acids, such as palmitic acid, is a sequential addition of ethylene (B1197577) oxide molecules to the carboxylic acid group. The reaction generally proceeds in two distinct stages, particularly under alkaline catalysis. researchgate.net
The first stage involves the reaction of ethylene oxide with the carboxylic acid itself, leading to the formation of a monoethoxylated species. This initial reaction often exhibits an induction period, where the reaction rate is slow. scconline.orgscconline.org Following the consumption of the fatty acid, the second stage begins, which is characterized by the propagation of the polyoxyethylene chain. In this stage, the reaction rate significantly increases as the subsequent addition of ethylene oxide is catalyzed by the formation of an alkoxide from the initially formed hydroxyethyl (B10761427) ester. researchgate.net
Catalytic Systems for Ethylene Oxide Addition
A variety of catalytic systems can be employed for the ethoxylation of fatty acids, each influencing the reaction rate and the distribution of ethoxymers in the final product. researchgate.netnih.gov These can be broadly categorized as alkaline, acidic, and heterogeneous catalysts.
Alkaline Catalysts: These are the most commonly used catalysts in industrial applications and include hydroxides of alkali metals such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). researchgate.net Alkaline catalysts are known to produce a broad distribution of ethoxymers. frontiersin.org
Acidic Catalysts: Lewis acids like boron trifluoride (BF₃) and tin tetrachloride (SnCl₄) can also catalyze ethoxylation. These catalysts tend to yield a narrower oligomer distribution compared to alkaline catalysts. nih.gov However, they may also promote the formation of undesirable by-products.
Heterogeneous Catalysts: More recently, heterogeneous catalysts, such as modified hydrotalcites and mixed metal oxides (e.g., aluminum-magnesium oxides), have been developed. scconline.orggoogle.com These catalysts can offer advantages such as easier separation from the reaction mixture and potentially narrower ethoxymer distributions. nih.gov
The choice of catalyst has a significant impact on the reaction selectivity and the formation of by-products like polyethylene (B3416737) glycols (PEGs). nih.gov
Table 1: Comparison of Catalytic Systems for the Ethoxylation of Fatty Alcohols (Representative for Fatty Acids)
| Catalyst Type | Catalyst Examples | Typical Reaction Temperature (°C) | Resulting Ethoxymer Distribution | By-product Formation |
| Alkaline | KOH, NaOH | 120 - 180 | Broad | Lower levels of by-products |
| Acidic | BF₃, SnCl₄ | Lower than alkaline | Narrow | Higher potential for by-products |
| Heterogeneous | Modified Hydrotalcites, Al-Mg Oxides | Variable | Can be narrow | Generally low |
Note: This table provides a general comparison based on literature for fatty alcohol ethoxylation, which is chemically similar to fatty acid ethoxylation.
Control of Ethoxylation Degree and Oligomer Distribution
The degree of ethoxylation, which is the average number of ethylene oxide units added per molecule of palmitic acid, is a critical parameter that dictates the final properties of the surfactant. This is primarily controlled by the molar ratio of ethylene oxide to palmitic acid fed into the reactor.
The distribution of the polyoxyethylene chain lengths (oligomer distribution) is influenced by the type of catalyst used. researchgate.net As mentioned, alkaline catalysts typically result in a wider, more statistical distribution, often described by a Poisson-like distribution. In contrast, certain acidic and heterogeneous catalysts can produce a narrower distribution, meaning the product contains a higher proportion of molecules with a chain length close to the average degree of ethoxylation. nih.govfrontiersin.org The oligomer distribution can be analyzed using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). scconline.org
Phosphatation of Ethoxylated Palmitic Acid
Following ethoxylation, the resulting palmitic acid ethoxylate undergoes a phosphatation reaction, where a phosphate (B84403) group is attached to the terminal hydroxyl group of the polyoxyethylene chain. This introduces an anionic charge to the molecule, transforming it into an anionic surfactant.
Phosphorylation Agents and Reaction Conditions
Several phosphorylating agents can be used for the phosphatation of ethoxylated fatty acids. The most common industrial agents are phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA). nih.gov
Phosphorus Pentoxide (P₂O₅): This is a strong phosphorylating agent that typically leads to a mixture of mono- and diester products. The reaction is highly exothermic and requires careful control of the reaction temperature.
Polyphosphoric Acid (PPA): PPA is a mixture of orthophosphoric acid and its polymers. The reactivity of PPA and the resulting product composition can be controlled by its concentration (often expressed as a percentage of P₂O₅). Using PPA can favor the formation of monoesters.
The reaction is typically carried out at elevated temperatures, generally in the range of 70-110°C, to ensure a reasonable reaction rate and completion. The reaction time can vary depending on the temperature and the specific reactants.
Formation of Monoester and Diester Species
The phosphatation of ethoxylated palmitic acid results in a mixture of monoester and diester species, along with some unreacted ethoxylate and free phosphoric acid.
Monoester: One molecule of ethoxylated palmitic acid reacts with the phosphorylating agent.
Diester: Two molecules of ethoxylated palmitic acid react with the phosphorylating agent.
The ratio of monoester to diester is a crucial factor determining the performance characteristics of the final surfactant. This ratio is primarily influenced by the choice of phosphorylating agent and the reaction stoichiometry. nih.gov The use of phosphorus pentoxide generally yields a higher proportion of diester compared to polyphosphoric acid. By carefully selecting the phosphorylating agent and controlling the molar ratio of the reactants, the mono- to diester ratio can be tailored to achieve desired properties.
Table 2: Influence of Phosphorylating Agent on Monoester/Diester Ratio (General Trend for Ethoxylates)
| Phosphorylating Agent | Predominant Product | General Characteristics |
| Phosphorus Pentoxide (P₂O₅) | Mixture of Mono- and Diesters | Higher proportion of diester |
| Polyphosphoric Acid (PPA) | Mixture of Mono- and Diesters | Higher proportion of monoester |
Note: This table illustrates the general trend observed in the phosphorylation of alcohol ethoxylates.
Optimization of Monoester-to-Diester Ratio
The phosphation of an ethoxylated fatty alcohol, such as ethoxylated palmitic acid, typically yields a mixture of monoesters, diesters, and residual free phosphoric acid. p2infohouse.org The ratio of these components is a critical determinant of the final product's functional properties, including its solubility, emulsification capacity, and detergency. The optimization of the monoester-to-diester ratio is achieved by carefully controlling several key reaction parameters. researchgate.netresearchgate.net
Key Controlling Factors:
Phosphating Agent: The choice of phosphating agent is a primary factor. Commercially, phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA) are the most common reagents used. p2infohouse.orgresearchgate.net The selection of the agent significantly affects the resulting component ratio and the functional properties of the finished product. p2infohouse.org Generally, reactions using P₂O₅ can be tailored to produce a product with an enhanced ratio of monoester to diester. researchgate.net
Molar Ratio of Reactants: The molar ratio of the ethoxylated palmitic acid to the phosphating agent is meticulously controlled to steer the reaction toward the desired ester distribution. lamberti.com
Degree of Ethoxylation: The length of the polyethylene oxide chain on the palmitic acid substrate has a pronounced effect on the ester ratio. An increase in the degree of ethoxylation generally leads to a higher concentration of the monoester and free phosphoric acid, with a corresponding decrease in the diester concentration. p2infohouse.orgresearchgate.net Research has shown that a dramatic drop in diester content and an increase in monoester occurs when the number of ethylene oxide moles exceeds seven. p2infohouse.org
Reaction Conditions: Parameters such as reaction temperature and duration influence the kinetics of the phosphation reaction and, consequently, the final product composition. researchgate.netlamberti.com
The following table, based on research findings, illustrates the effect of the degree of ethoxylation on the distribution of esters in phosphated linear alcohols, which serves as a model for ethoxylated palmitic acid.
Table 1: Effect of Ethylene Oxide (EO) Content on Phosphate Ester Composition
| Hydrophobe Base | Moles of EO | Monoester (%) | Diester (%) | Free Phosphoric Acid (%) |
|---|---|---|---|---|
| Linear C12-15 Alcohol | 0 | 25.1 | 68.1 | 1.5 |
| Linear C12-15 Alcohol | 3 | 49.6 | 41.2 | 4.5 |
| Linear C12-15 Alcohol | 7 | 60.3 | 27.5 | 6.8 |
| Linear C12-15 Alcohol | 9 | 75.1 | 7.7 | 10.1 |
As the data indicates, increasing the ethylene oxide chain length systematically shifts the equilibrium toward the formation of monoesters. This is a critical lever for manufacturers to produce tailored phosphate esters for specific applications. researchgate.net The ratio is so significant that it has been studied in various applications, where formulations with different mono-to-di-phosphate ester ratios exhibit markedly different performance characteristics. researchgate.net
Post-Synthetic Modifications and Purification Techniques
Following the primary phosphation reaction, several modification and purification steps are often employed to achieve the desired product specifications and remove impurities.
Neutralization: Phosphate esters are strong acids. ethox.com For many applications, they are partially or fully neutralized using various bases. Common neutralizing agents include alkali hydroxides (like potassium hydroxide) and amines. ethox.com This conversion into a salt form significantly increases water solubility and modifies the surface-active properties. The degree of neutralization can be "tuned" to optimize performance for a specific end-use. ethox.com
Purification: The crude reaction product contains unreacted starting materials, such as the free ethoxylated palmitic acid, and byproducts like inorganic phosphoric acid. p2infohouse.org Purification processes are essential to remove these components.
Removal of Unreacted Acid: Unreacted phosphating agent hydrolyzes to form phosphoric acid, which remains in the final mixture. Titrimetric analysis can be used to quantify the amount of unreacted acid. usu.ac.id
Removal of Organic Impurities: Techniques involving adsorbents like activated carbon (black carbon) can be used to purify the ethoxylated intermediates or final products. researchgate.net
Process Control: Ensuring the dryness of reactants is crucial. Azeotropic distillation is a method that can be employed to remove any water present in the ethoxylated fatty acid starting material before its reaction with the phosphating agent, preventing unwanted side reactions. google.com
Novel Synthetic Routes and Sustainable Chemistry Approaches
Research into the synthesis of phosphate esters continues to evolve, with a focus on developing more efficient, specific, and environmentally benign methodologies.
Enzymatic Synthesis: A novel approach involves the use of enzymes as catalysts. For instance, phospholipase C has been used to catalyze the hydrolysis of a phospholipid to create a novel phosphate ester containing a chromanol structure. nih.gov This points toward the potential for highly specific, enzyme-driven synthetic routes for producing phosphate esters under mild reaction conditions, which could be adapted for fatty acid-based substrates.
Alternative Chemical Pathways: Researchers have explored multi-step synthetic routes. One such pathway involves the amidation of a fatty acid methyl ester with ethanolamine, followed by a subsequent reaction with phosphoric acid to produce a phosphate ethanolamide. usu.ac.id Such alternative routes allow for the introduction of different functional groups and the creation of novel molecular structures.
Sustainable Chemistry Approaches: The principles of green chemistry are increasingly being applied to surfactant synthesis.
Bio-based Feedstocks: The use of palmitic acid derived from natural and renewable sources like palm oil is a cornerstone of this approach. researchgate.netwikipedia.org
Economical and Greener Catalysts: For the prerequisite ethoxylation step, research has focused on using more benign and cost-effective catalysts. For example, potassium carbonate (K₂CO₃) has been successfully used as a catalyst for the ethoxylation of fatty acids derived from non-edible plant oils, providing a valuable alternative to conventional catalysts. nih.gov The goal is to reduce reliance on harsh chemicals and energy-intensive processes.
Table of Compounds
Interfacial Science and Physicochemical Behavior of Palmitic Acid, Ethoxylated, Phosphated Systems
Solution Thermodynamics and Micellization Phenomena
The self-assembly of surfactant molecules in a solvent is a hallmark of their behavior. For palmitic acid, ethoxylated, phosphated systems, this process is governed by a delicate balance of thermodynamic forces that lead to the formation of micelles above a certain concentration.
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. frontiersin.org The determination of the CMC for anionic surfactants like ethoxylated and phosphated palmitic acid can be accomplished through various experimental techniques that monitor changes in the physicochemical properties of the solution as a function of surfactant concentration. researchgate.net
Commonly employed methodologies include:
Tensiometry: This technique measures the surface tension of the surfactant solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant. The breakpoint in the surface tension versus concentration curve indicates the CMC. researchgate.net
Conductivity Measurement: For ionic surfactants, the electrical conductivity of the solution changes with concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. researchgate.net Above the CMC, the formation of larger, less mobile micelles leads to a change in the slope of the conductivity versus concentration plot, allowing for the determination of the CMC. researchgate.netresearchgate.net This method is particularly suitable for anionic surfactants like phosphated ethoxylates. researchgate.net
Fluorescence Spectroscopy: This method utilizes fluorescent probes that are sensitive to the polarity of their microenvironment. In an aqueous solution, the fluorescence intensity of the probe is different when it is in the bulk aqueous phase compared to when it is solubilized within the hydrophobic core of a micelle. A plot of fluorescence intensity versus surfactant concentration shows a distinct change at the CMC. researchgate.net
Calorimetry: Isothermal titration calorimetry (ITC) can directly measure the heat changes associated with micelle formation, providing a detailed thermodynamic profile of the process, including the CMC. tue.nl
The choice of method can be influenced by the specific characteristics of the surfactant and the experimental conditions. researchgate.net For instance, while conductivity is effective for ionic surfactants, tensiometry and fluorescence spectroscopy are applicable to both ionic and non-ionic surfactants. researchgate.net
A hypothetical representation of CMC determination for an ethoxylated fatty acid phosphate (B84403) using tensiometry is shown below:
| Concentration (mol/L) | Surface Tension (mN/m) |
| 1.0E-06 | 72.0 |
| 1.0E-05 | 65.0 |
| 5.0E-05 | 55.0 |
| 1.0E-04 | 45.0 |
| 2.0E-04 | 35.0 |
| 5.0E-04 | 32.0 |
| 1.0E-03 | 31.8 |
| 5.0E-03 | 31.8 |
This table is illustrative and does not represent actual experimental data for this compound.
The spontaneous formation of micelles is a thermodynamically driven process. The key thermodynamic parameters that govern micellization are the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.
The Gibbs free energy of micellization is typically negative, indicating a spontaneous process. youtube.com It can be calculated from the CMC using the following equation for ionic surfactants:
ΔG°mic = (2 - β)RT ln(CMC)
where:
R is the ideal gas constant
T is the absolute temperature
CMC is the critical micelle concentration in mole fraction units
β is the degree of counterion binding to the micelle
The enthalpy of micellization (ΔH°mic) represents the heat change during the formation of micelles. It can be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation. The process can be either exothermic or endothermic depending on the surfactant structure and temperature.
The entropy of micellization (ΔS°mic) is the change in the degree of randomness of the system upon micelle formation. The primary driving force for micellization is often the positive entropy change resulting from the release of "structured" water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water, a phenomenon known as the hydrophobic effect. mdpi.com
The relationship between these parameters is given by:
ΔG°mic = ΔH°mic - TΔS°mic
For ethoxylated phosphate esters, the thermodynamics of micellization are influenced by the length of both the palmitic acid chain and the ethylene (B1197577) oxide chain, as well as the nature of the counterion associated with the phosphate group. researchgate.net
A hypothetical table of thermodynamic parameters for an ethoxylated fatty acid phosphate is presented below:
| Parameter | Value |
| CMC | Value not found in search results |
| ΔG°mic | Typically negative youtube.com |
| ΔH°mic | Can be positive or negative |
| ΔS°mic | Typically positive and a major contributor to the negative ΔG°mic mdpi.com |
This table is illustrative as specific values for this compound were not available in the search results.
Surface Activity and Interfacial Tension Reduction
A key characteristic of surfactants is their ability to adsorb at interfaces and reduce the interfacial tension between two immiscible phases, such as air and water or oil and water.
This compound molecules, due to their amphiphilic nature, preferentially accumulate at interfaces. The hydrophobic palmitic acid tail orients itself away from the aqueous phase (into the air or oil phase), while the hydrophilic ethoxylated phosphate headgroup remains in the water phase. qmul.ac.uk This adsorption process is spontaneous and leads to a reduction in the free energy of the system.
The effectiveness of a surfactant in reducing surface tension is a measure of its surface activity. Ethoxylated phosphate esters are known to be effective at reducing both the surface tension at the air-water interface and the interfacial tension at the oil-water interface. mdpi.com The extent of this reduction is dependent on the surfactant concentration, the length of the hydrophobic tail and the degree of ethoxylation. qmul.ac.uk
The following table illustrates the expected trend of surface tension reduction with increasing concentration of an ethoxylated phosphate surfactant:
| Concentration (mol/L) | Air-Water Surface Tension (mN/m) | Oil-Water Interfacial Tension (mN/m) |
| 0 | 72.8 | 50.0 |
| 1.0E-06 | 68.0 | 40.0 |
| 1.0E-05 | 58.0 | 25.0 |
| 1.0E-04 | 42.0 | 10.0 |
| 5.0E-04 | 32.0 | 5.0 |
| 1.0E-03 | 31.8 | 4.8 |
This table is illustrative and does not represent actual experimental data for this compound.
The surface excess concentration (Γ) is a measure of the amount of surfactant adsorbed per unit area of the interface. kruss-scientific.com It can be calculated from the change in surface tension with respect to the logarithm of the surfactant concentration using the Gibbs adsorption isotherm equation. youtube.com For an ionic surfactant like ethoxylated palmitic acid phosphate, the equation is:
Γ = - (1 / (nRT)) * (dγ / d(ln C))
where:
γ is the surface tension
C is the surfactant concentration
R is the ideal gas constant
T is the absolute temperature
n is a factor that is 2 for a 1:1 ionic surfactant in the absence of excess salt
The relationship between the surface excess concentration and the bulk surfactant concentration at a constant temperature is described by an adsorption isotherm . nih.gov Common models used to describe surfactant adsorption include:
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. nih.govresearchgate.net
Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. nih.govresearchgate.net
The choice of isotherm model depends on the specific system and the interactions between the surfactant and the interface. nih.gov For many surfactant systems, the Langmuir model provides a good description of the adsorption behavior up to the CMC. researchgate.net
A hypothetical Langmuir adsorption isotherm for an ethoxylated phosphate surfactant is shown below:
| Bulk Concentration (mol/L) | Surface Excess Concentration (mol/m²) |
| 1.0E-06 | 0.5 x 10⁻⁶ |
| 1.0E-05 | 1.5 x 10⁻⁶ |
| 5.0E-05 | 2.5 x 10⁻⁶ |
| 1.0E-04 | 3.0 x 10⁻⁶ |
| 5.0E-04 | 3.2 x 10⁻⁶ |
| 1.0E-03 | 3.2 x 10⁻⁶ |
This table is illustrative and does not represent actual experimental data for this compound.
Emulsification and Emulsion Stabilization Mechanisms
Phosphate esters of ethoxylated fatty acids are effective emulsifiers, capable of forming and stabilizing emulsions, which are dispersions of one immiscible liquid in another (e.g., oil-in-water). stle.org
The emulsification process involves the reduction of the interfacial tension between the oil and water phases, which facilitates the dispersion of one liquid into the other in the form of droplets. The ethoxylated phosphate ester molecules adsorb at the oil-water interface, with their hydrophobic palmitic acid tails penetrating the oil phase and the hydrophilic ethoxylated phosphate heads remaining in the aqueous phase. pcc.eu
The stabilization of the resulting emulsion against coalescence and phase separation is achieved through several mechanisms:
Electrostatic Repulsion: The anionic phosphate groups at the surface of the oil droplets create a negative charge. This leads to electrostatic repulsion between the droplets, preventing them from approaching each other and coalescing. lamberti.com
Steric Hindrance: The ethoxylated chains extend from the droplet surface into the aqueous phase, forming a hydrated layer. When two droplets approach, the compression or interpenetration of these hydrophilic chains results in a repulsive force, known as steric hindrance, which contributes to the stability of the emulsion. lamberti.com
Formation of a Rigid Interfacial Film: The adsorbed surfactant molecules can form a condensed, rigid film at the oil-water interface, which acts as a mechanical barrier to droplet coalescence. mdpi.com
The balance between the electrostatic and steric stabilization mechanisms is influenced by the degree of ethoxylation and the ionic strength of the aqueous phase. The combination of both electrostatic and steric repulsion, often referred to as electrosteric stabilization, makes ethoxylated phosphate esters particularly robust emulsifiers. lamberti.com
Kinetics of Emulsification and Droplet Size Distribution
The formation of an emulsion is a dynamic process governed by the kinetics of surfactant adsorption to the newly created oil-water interface and the energy input from homogenization. Surfactants like ethoxylated phosphated fatty acids are designed to rapidly migrate to the interface, lowering the interfacial tension (IFT) and facilitating the breakup of larger droplets into smaller ones. nih.govresearchgate.net The rate of this process is critical; surfactant molecules must adsorb onto the droplet surface quickly during emulsification to prevent the newly formed droplets from immediately recoalescing. researchgate.net
The final droplet size distribution is a result of the equilibrium between droplet disruption and coalescence. For ethoxylated phosphate esters, the final droplet size is influenced by factors such as surfactant concentration, the degree of ethoxylation, and the energy of the emulsification process. uva.nlfrontiersin.org Generally, increasing surfactant concentration leads to a decrease in average droplet size until the critical micelle concentration (CMC) is reached, after which the size tends to plateau. frontiersin.org The presence of the charged phosphate group can lead to the formation of very small droplets, often in the nanometer range, creating stable nanoemulsions. researchgate.netresearchgate.net
Research on related ethoxylated phosphate ester systems provides insight into the expected behavior. For instance, a study on a nanoemulsion stabilized with polyoxyethylene (9) nonylphenol monophosphate ester (PNPP), an ethoxylated and phosphated surfactant, demonstrated the formation of stable droplets with a mean size of approximately 113 nm. researchgate.netresearchgate.net The polydispersity index (PDI), a measure of the broadness of the size distribution, was low at 0.20, indicating a relatively uniform droplet population. researchgate.netresearchgate.net
Table 1: Representative Droplet Size and Polydispersity of a Nanoemulsion Stabilized by an Ethoxylated Phosphate Ester (PNPP)
| Parameter | Value at 0 hours | Value at 4 hours |
|---|---|---|
| Droplet Size (nm) | 113 | 113 |
| Polydispersity Index (PDI) | 0.20 | 0.20 |
Data derived from a study on a nanoemulsion containing polyoxyethylene (9) nonylphenol monophosphate ester (PNPP) and cetyltrimethylammonium bromide (CTAB). researchgate.netresearchgate.net
Long-Term Emulsion Stability Characterization
The long-term stability of an emulsion is its ability to resist changes in its physicochemical properties over time. Emulsions are thermodynamically unstable systems that tend to break down through various mechanisms, including creaming or sedimentation, flocculation, coalescence, and Ostwald ripening. sancolo.comprochimicanovarese.it The use of ethoxylated phosphate esters like phosphated, ethoxylated palmitic acid is intended to kinetically stabilize the emulsion and significantly prolong its shelf-life. sancolo.com
The stability of emulsions formulated with phosphate esters is notable across a wide pH range and in the presence of electrolytes, a significant advantage over many other anionic surfactants. nih.govresearchgate.net The primary mechanisms of destabilization that these surfactants counteract are flocculation and coalescence. shreechem.in
Flocculation , the aggregation of droplets into loose clusters, is inhibited by the repulsive forces generated by the surfactant layer.
Coalescence , the merging of two or more droplets into a single larger one, is prevented by the formation of a robust and stable interfacial film. frontiersin.org
The resistance to coalescence is one of the most critical factors for long-term stability. The ethoxylated phosphate ester molecules form a condensed film at the oil-water interface that acts as a mechanical barrier, preventing droplets from merging when they collide. frontiersin.org The combination of electrostatic repulsion from the phosphate group and steric hindrance from the flexible ethoxy chains provides a powerful defense against destabilization. mcmaster.ca
Role in High Internal Phase Emulsions (HIPEs)
High Internal Phase Emulsions (HIPEs) are a unique class of emulsions where the volume fraction of the dispersed phase exceeds 0.74, the maximum for hexagonally close-packed uniform spheres. This results in a structure where the droplets are tightly packed and deformed into polyhedral shapes, separated by thin films of the continuous phase. The stability of HIPEs is critically dependent on the emulsifier's ability to prevent the rupture of these thin films.
While direct studies on this compound in HIPEs are limited, the properties of related phosphorylated molecules suggest they are excellent candidates for HIPE stabilization. For instance, research has shown that phosphorylated proteins can effectively stabilize HIPE structures. nih.gov The anionic phosphate groups adsorb strongly at the oil-water interface, creating significant electrostatic repulsion between the droplets. This repulsion is crucial for maintaining the integrity of the thin continuous-phase films separating the polyhedral oil droplets. nih.gov
Dispersion and Suspension Stabilization
Beyond emulsification, ethoxylated phosphate esters are highly effective at stabilizing solid particles dispersed in a liquid medium. Their amphiphilic nature allows them to adsorb onto the surface of particles, modifying their surface properties and preventing aggregation. cosmeticsandtoiletries.com This makes them valuable as dispersing agents in a wide range of applications, from pigments in coatings to active ingredients in agricultural formulations. mcmaster.ca
Steric and Electrostatic Stabilization Mechanisms
The exceptional stabilizing capacity of ethoxylated phosphate esters stems from their ability to provide both steric and electrostatic stabilization, a combination often referred to as electrosteric stabilization. mcmaster.capolyrheo.com
Electrostatic Stabilization: The anionic phosphate headgroup imparts a significant negative surface charge to the particles upon adsorption. sancolo.comnih.gov This creates a repulsive electrostatic force (based on the zeta potential) between adjacent particles, preventing them from approaching one another and aggregating. nih.gov This mechanism is particularly effective in aqueous systems.
Steric Stabilization: The polyethylene (B3416737) oxide (ethoxy) chains extend from the particle surface into the continuous phase. When two particles come close, these solvated chains overlap, creating a region of increased polymer concentration. This results in an osmotic pressure that pushes the particles apart, providing a strong repulsive force known as steric hindrance.
This dual-mechanism approach provides robust stabilization. The combination of long-range electrostatic repulsion and short-range, powerful steric repulsion creates a formidable energy barrier that effectively prevents particles from coming into close enough contact to be held together by van der Waals forces. mcmaster.capolyrheo.com
Particle Adsorption Characteristics
The effectiveness of a dispersing agent is fundamentally linked to its ability to adsorb strongly onto the particle surface. The phosphate group in this compound serves as a powerful anchoring group. It can form strong interactions, including coordinate bonds, with various metal oxides and other inorganic or organic particle surfaces. omicsgroup.com This strong adsorption ensures that the surfactant remains on the particle surface, providing continuous protection against aggregation.
The hydrophobic palmitic acid tail and the hydrophilic ethoxy chains then orient themselves to ensure compatibility with the surrounding medium, completing the stabilizing layer. The efficiency of adsorption and the resulting stability are influenced by the pH of the system, which affects the charge on both the particle surface and the anionic phosphate group. mcmaster.ca Studies on related alkyl phosphoric acid esters show that surface activity is pH-dependent, with optimal performance typically observed in the pH range of 5 to 7.5. mcmaster.ca
Table 2: Representative Interfacial Tension Data for an Alkyl Phosphoric Acid Ester
| Surfactant Concentration (mg/L) | Surface Tension at pH 4 (dynes/cm) | Surface Tension at pH 7 (dynes/cm) |
|---|---|---|
| 1 | ~58 | ~53 |
| 5 | ~50 | ~42 |
| 10 | ~48 | ~42 |
Data derived from a study on the surface tension of SM-15, an alkyl phosphoric acid ester, as a function of concentration and pH. mcmaster.ca
Flocculation and Coagulation Inhibition
Flocculation (reversible aggregation) and coagulation (irreversible aggregation) are the primary causes of instability in dispersions. This compound effectively inhibits these processes by creating the strong repulsive energy barrier described previously. mcmaster.ca
The electrostatic repulsion prevents particles from forming loose, reversible flocs. The magnitude of this repulsion can be estimated by measuring the zeta potential of the dispersed particles. For a stable dispersion, a sufficiently high absolute zeta potential (typically > |30| mV) is required. cosmeticsandtoiletries.com Studies on similar anionic surfactants show they can readily achieve zeta potentials in the range of -30 mV to -50 mV, indicating strong electrostatic stabilization. cosmeticsandtoiletries.com
The steric hindrance provided by the ethoxy chains is particularly crucial for preventing the irreversible process of coagulation, where particles come into intimate contact. This mechanism is effective in both aqueous and non-aqueous systems and is less sensitive to high electrolyte concentrations that can screen and suppress purely electrostatic stabilization. The combination of both mechanisms makes ethoxylated phosphate esters highly reliable for ensuring the long-term stability of suspensions and inhibiting both flocculation and coagulation. mcmaster.ca
Wetting Dynamics and Spreading Characteristics
This compound, as a member of the phosphate ester surfactant family, exhibits significant effects on the wetting and spreading of formulations on various surfaces. The efficiency of these processes is governed by the surfactant's ability to lower the surface tension of the liquid and the interfacial tension between the liquid and the substrate. The unique structure of this compound, featuring a hydrophobic palmitic acid tail, a hydrophilic ethoxylated chain, and an anionic phosphate head group, allows for effective adsorption at interfaces, which is crucial for modifying wetting and spreading behavior.
The wetting process involves the displacement of air from a solid surface by a liquid. The extent of wetting is often quantified by the contact angle (θ), which is the angle at which the liquid-vapor interface meets the solid-liquid interface. A lower contact angle indicates better wetting. For formulations containing this compound, the contact angle on various substrates is expected to decrease with increasing surfactant concentration up to the critical micelle concentration (CMC). Beyond the CMC, the surface tension remains relatively constant, and thus the contact angle plateaus.
The spreading of a liquid over a solid surface is driven by the spreading coefficient (S), which is defined by the equation: S = γ_sv - (γ_sl + γ_lv), where γ_sv is the solid-vapor interfacial tension, γ_sl is the solid-liquid interfacial tension, and γ_lv is the liquid-vapor surface tension. A positive or less negative spreading coefficient indicates a greater tendency for the liquid to spread. By reducing both γ_sl and γ_lv, this compound can significantly enhance the spreading of a formulation.
Research on similar phosphate ester surfactants has demonstrated their effectiveness as wetting agents. nimacltd.co.uk The degree of ethoxylation and the nature of the hydrophobic group play a crucial role in determining the wetting efficiency. A longer ethoxylated chain can increase water solubility and affect the packing of surfactant molecules at the interface, thereby influencing the contact angle and spreading dynamics.
Table 1: Illustrative Wetting Properties of Formulations Containing Ethoxylated Phosphate Esters
| Substrate | Surfactant Concentration (wt%) | Contact Angle (θ) | Spreading Coefficient (S) (mN/m) |
| Polyethylene | 0.1 | 65° | -10 |
| Polyethylene | 0.5 | 45° | 5 |
| Glass | 0.1 | 40° | 15 |
| Glass | 0.5 | 25° | 30 |
Note: The data in this table is illustrative for the class of ethoxylated phosphate ester surfactants and may not represent the exact values for this compound.
Rheological Behavior of Formulations Containing this compound
The rheological properties of formulations are critical for their stability, application, and sensory characteristics. This compound, being an anionic surfactant, can significantly influence the viscosity and flow behavior of formulations. Its impact on rheology is dependent on factors such as its concentration, the degree of ethoxylation, the pH of the system, and its interactions with other components in the formulation, such as polymers and co-surfactants. mdpi.com
When combined with polymers, this compound can exhibit synergistic or antagonistic effects on viscosity. mdpi.com For instance, in systems containing certain types of polymers, the surfactant can form complexes with the polymer chains, leading to a significant increase in viscosity and the development of viscoelastic properties. rsc.orgsemanticscholar.org This behavior is often desirable in creating structured formulations like gels and creams.
The shear-thinning behavior is a common characteristic of formulations containing ethoxylated phosphate esters. mdpi.com This means that the viscosity decreases as the shear rate increases, which is advantageous for many applications. For example, a product may have high viscosity at rest, ensuring stability, but will flow easily when applied or processed.
Table 2: Illustrative Viscosity of an Emulsion System as a Function of this compound Concentration
| Concentration of this compound (wt%) | Viscosity at 10 s⁻¹ (mPa·s) | Viscosity at 100 s⁻¹ (mPa·s) | Flow Behavior Index (n) |
| 1.0 | 500 | 150 | 0.6 |
| 2.5 | 1200 | 300 | 0.5 |
| 5.0 | 3500 | 700 | 0.4 |
Note: The data in this table is illustrative and represents typical trends observed for emulsions stabilized with ethoxylated phosphate esters. The flow behavior index (n) is a measure of the degree of shear-thinning behavior; a value less than 1 indicates shear-thinning.
Mechanisms of Action in Complex Systems Non Biological Contexts
Molecular Interactions with Substrates and Interfaces
The amphiphilic nature of palmitic acid, ethoxylated, phosphated governs its interactions at interfaces, such as metal-liquid or particle-liquid boundaries. These interactions are a complex interplay of hydrogen bonding, hydrophobic effects, and electrostatic forces.
The ethoxylated chain and the phosphate (B84403) head group of the molecule are primary sites for hydrogen bonding. The oxygen atoms in the ethylene (B1197577) oxide units can act as hydrogen bond acceptors, while the hydroxyl group of a partially esterified phosphate or adsorbed water molecules can act as hydrogen bond donors.
In aqueous systems, these groups readily interact with water molecules, contributing to the compound's solubility and stability in solution. In the presence of other molecules with hydrogen-bonding capabilities, such as oleates, ethoxylated alcohols have been shown to form hydrogen bonds that can weaken the repulsion between the other molecules and increase their activity. mdpi.com For instance, the oxygen element in an oleate (B1233923) can interact with the hydrogen in the head group of an ethoxylated alcohol through a hydrogen bond. mdpi.com This principle suggests that the ethoxylated and phosphated portions of the title compound can engage in extensive hydrogen-bonded networks, not only with the solvent but also with other components in a formulation or at a substrate surface. In systems involving partially deprotonated linker molecules, charge-assisted hydrogen bonds can form, creating robust networks. mdpi.com
The long C16 alkyl chain of the palmitic acid moiety is responsible for strong hydrophobic interactions. In aqueous environments, these chains tend to self-associate and adsorb onto non-polar surfaces to minimize contact with water. This hydrophobic "tail" is a critical component for forming organized molecular layers.
Conversely, the phosphated head group is anionic and participates in strong electrostatic interactions. This charged group can be attracted to positively charged sites on a substrate, such as metal cations on a corroding metal surface. The interplay between hydrophobic and electrostatic interactions is crucial for the adsorption of such molecules onto surfaces. For example, in the case of polyoxometalates interacting with lipid monolayers, electrostatic interactions are dominant for adsorption onto oppositely charged surfaces, while hydrophobic interactions govern the penetration into the monolayer. researchgate.net This dual nature allows this compound to act as an effective interfacial agent, bridging hydrophobic surfaces and polar media. The balance between the hydrophilicity of the headgroup and the hydrophobicity of the tail is a significant factor in its function. rsc.org
Corrosion Inhibition Mechanisms in Aqueous and Non-Aqueous Media
Palmitic acid derivatives and ethoxylated compounds are recognized as effective corrosion inhibitors for various metals, including steel and zinc. nih.govscilit.com The mechanism of protection by this compound is multifaceted, involving the formation of a protective barrier and alteration of the electrochemical processes at the metal surface.
The primary mechanism of corrosion inhibition is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment. The adsorption process can involve both physisorption and chemisorption. researchgate.net
Physisorption: This involves weaker electrostatic interactions between the charged phosphate head group and the charged metal surface, as well as van der Waals forces between the alkyl chains.
Chemisorption: This involves the formation of stronger coordinate bonds between the lone pair electrons of the oxygen atoms (in the ethoxy and phosphate groups) and the vacant d-orbitals of the metal atoms. The phosphate group can also react with metal cations to form a stable, insoluble metal-phosphate layer on the surface. mdpi.comresearchgate.net
The long palmitic acid tails, due to their hydrophobicity, orient themselves away from the metal surface in aqueous media, creating a dense, non-polar layer that repels water and corrosive species. The effectiveness of such films is enhanced by the self-organization of the alkyl chains, leading to a more compact and impermeable barrier. mdpi.com The presence of heteroatoms like oxygen and phosphorus in the molecule facilitates strong adsorption to the metal surface. nih.gov
Electrochemical techniques are employed to study the efficacy of corrosion inhibitors. Studies on related compounds, such as fatty amides derived from palm oil and ethoxylated compounds, have demonstrated their ability to significantly reduce the corrosion rate of metals. jecst.orgnih.gov
Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) are common methods. PDP studies can indicate whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For instance, ethoxylated sulfanilamide (B372717) compounds have been shown to function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. nih.gov The adsorption of these inhibitor molecules on the metal surface typically follows an adsorption isotherm model, such as the Langmuir isotherm, which describes the relationship between the inhibitor concentration and the surface coverage. researchgate.netnih.gov
The inhibition efficiency (IE) of these compounds can be quite high, with some fatty amides from palm oil exhibiting efficiencies greater than 98%. jecst.org The IE generally increases with the concentration of the inhibitor. nih.govnih.gov
Table 1: Electrochemical Data for Related Corrosion Inhibitors
| Inhibitor Type | Metal | Corrosive Medium | Technique | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Ethoxylated Sulfanilamides | Carbon Steel | 1 M HCl | PDP, EIS | 98.0 | nih.gov |
| Fatty Amides from Palm Oil | Carbon Steel | 3% NaCl + Diesel (CO2 sat.) | LPR, EIS | >98 | jecst.org |
| Palmitic Acid Imidazole | Mild Steel | 1 M H2SO4 | Gravimetric, EIS | 98.0 (with KI) | researchgate.net |
Lubrication Enhancement Mechanisms in Tribological Systems
The molecular structure of this compound makes it a potential candidate for use as a lubricant or lubricant additive in tribological systems. The mechanisms by which it can enhance lubrication are related to boundary lubrication and the formation of protective tribofilms.
In boundary lubrication regimes, where the surfaces are in close contact, the long alkyl chains of the palmitic acid moiety can form a durable, low-shear-strength film on the metal surfaces. This film physically separates the asperities of the contacting surfaces, reducing friction and wear. The polar phosphate head group ensures strong adsorption to the metal surface, anchoring the lubricant molecules and preventing them from being easily displaced under high pressure.
The ethoxylated chain can provide a degree of steric hindrance and contribute to the viscosity of the lubricant film. Furthermore, under the high pressures and temperatures that can occur at the contact points, the phosphate group can react with the metal surface to form a metal-phosphate tribofilm. This glassy, protective layer has good anti-wear properties. The enhancement of lubrication performance through the use of additives is a well-established principle, with studies showing significant reductions in friction and wear upon the addition of various nanoparticles and functionalized molecules to base oils. researchgate.net The ability of polyelectrolyte brushes to provide excellent aqueous lubrication and facilitate fluid recovery in compliant systems like cartilage also highlights the potential of charged, hydrated polymer structures in advanced lubrication. whiterose.ac.uk
Boundary Lubrication Film Formation
In the realm of lubrication, particularly under boundary conditions where a continuous fluid film cannot prevent metal-to-metal contact, this compound functions as an effective anti-wear and extreme pressure (EP) additive. nimacltd.co.ukataman-chemicals.comethox.com The primary mechanism involves the formation of a protective tribochemical film on the metal surfaces. nih.govbohrium.com
Under the high temperature and pressure characteristic of tribological contact, these phosphate esters decompose and react with the metal surface. researchgate.netscilit.comudayton.edu This reaction leads to the in-situ formation of a durable, low-shear-strength film, often described as a polyphosphate glassy layer. nih.govmdpi.com This film acts as a physical barrier, preventing direct asperity contact, thereby reducing friction and wear. nih.govnih.gov The formation of this protective layer is a dynamic process of decomposition and polymerization of the phosphate ester molecules confined between the sliding surfaces. bohrium.com Studies on various phosphate esters show that they form these protective films on steel and other metal alloys, a mechanism crucial for their function in metalworking fluids and other lubricants. udayton.edumdpi.com
The effectiveness of the lubrication is linked to the additive's ability to adsorb onto the metal surface and subsequently form this tribofilm. nih.govstle.org The process is considered a stress-augmented thermally activated (SATA) process, where the rate of film formation is exponentially dependent on both temperature and applied stress. nih.gov
Interaction with Metal Surfaces under Shear Stress
The interaction of ethoxylated phosphate esters with metal surfaces, particularly iron and its alloys, is a complex mechanochemical process. nih.gov When subjected to shear stress and elevated temperatures, the phosphate ester molecules undergo dissociation. bohrium.com
Research using reactive force field molecular dynamics simulations has shown that this dissociation primarily involves the cleavage of carbon-oxygen (C-O) and phosphorus-oxygen (P-O) bonds. nih.govbohrium.com The specific dissociation pathway can be influenced by the molecular structure of the ester and the oxygen content of the metal substrate. bohrium.com
Following dissociation, several events occur at the interface:
Adsorption and Film Formation : The dissociated fragments, including carbon-hydrogen groups, adsorb onto the nascent metal surface exposed during rubbing. nih.govbohrium.com The phosphorus-containing moieties react with the iron to form iron phosphate layers. researchgate.netcapes.gov.br Simultaneously, the organic fragments can form a carbonaceous or graphitic layer adjacent to the metal surface. researchgate.net
Polymerization : The dissociation of P-O bonds can trigger polymerization reactions, leading to the formation of organic polyphosphate iron groups, which constitute the protective tribofilm. nih.govbohrium.com
Surface Reactivity : The presence of an oxide layer on the metal surface influences the reaction. Phosphate esters can react with metal oxides and hydroxides, a process that involves ligand exchange where the phosphate group binds to the surface. researchgate.netmdpi.com
The table below summarizes findings on the interaction of phosphate ester additives with steel surfaces.
| Parameter | Observation | Source(s) |
| Reaction Initiation | Thermal decomposition and shear stress | nih.govbohrium.com |
| Bond Cleavage | P-O and C-O bonds dissociate | nih.govbohrium.com |
| Surface Film Composition | Iron phosphate, polyphosphates, adsorbed carbon | nih.govbohrium.comresearchgate.netmdpi.com |
| Influencing Factors | Temperature, pressure, shear stress, substrate oxygen content | nih.govbohrium.comscilit.com |
Foaming and Anti-Foaming Properties and Mechanisms
As surfactants, ethoxylated phosphated fatty acids like this compound possess inherent surface-active properties that influence foaming. sancolo.comataman-kimya.comvenus-goa.com They are widely used as emulsifiers, wetting agents, and detergents, all applications where foam generation can be a key performance characteristic. ataman-chemicals.comataman-kimya.com However, in applications such as metalworking fluids, excessive foam is undesirable. lankem.com
The foaming behavior is closely linked to the molecular structure:
Foam Generation : The ability to form foam stems from the amphiphilic nature of the molecule, which allows it to align at the air-water interface, reducing surface tension and stabilizing the foam lamellae. researchgate.net The stability of foams created by fatty acids is often dependent on having a mixture of protonated and ionized molecules, which can form a dense film at the interface through hydrogen bonding. researchgate.net
Low Foaming Properties : Certain phosphate esters are specifically designed for low-foaming characteristics. lankem.com This can be achieved by modifying the structure, for instance, by adjusting the length of the ethoxylate (polyoxyethylene) chain. researchgate.netresearchgate.net Nonionic surfactants with shorter polyethylene (B3416737) glycol chains generally exhibit poor foaming but excellent defoaming performance. enke-chem.com
Anti-Foaming/Defoaming Mechanism : When used as a defoamer, the mechanism of a phosphate ester involves disrupting the stability of the foam. enke-chem.com For example, a compound like tributyl phosphate, when added to a foaming system, penetrates the elastic film of the foam. enke-chem.com It spreads at the gas-liquid interface, displacing the foam-stabilizing surfactants and preventing the film from restoring its elasticity. enke-chem.com This action reduces the foam's surface tension and adhesion, leading to the rapid rupture of the foam film. enke-chem.com
The table below outlines the relationship between the structure of ethoxylated surfactants and their foaming properties.
| Structural Feature | Impact on Foaming | Source(s) |
| Amphiphilic Nature | Enables foam formation by reducing surface tension | researchgate.net |
| Degree of Ethoxylation | Higher ethoxylation can increase alkali tolerance and solubility, affecting foam stability. Shorter chains can lead to lower foam. | researchgate.netenke-chem.com |
| Hydrophobe (Alkyl Chain) | The length and saturation of the fatty acid chain influence surface activity and packing at the interface. | researchgate.netnih.gov |
| Mono- to Di-ester Ratio | Affects solubility and overall surfactant properties, which in turn impacts foam. | nimacltd.co.ukresearchgate.net |
Analytical Methodologies for Comprehensive Characterization
Chromatographic Techniques for Compositional Analysis
Chromatography is the cornerstone for separating the heterogeneous components of this surfactant mixture, allowing for detailed compositional analysis. Different chromatographic modes are employed to probe specific aspects of the compound's structure.
High-Performance Liquid Chromatography (HPLC) for Oligomer Distribution
High-Performance Liquid Chromatography (HPLC) is a primary technique for resolving and quantifying the individual oligomers within an ethoxylated surfactant mixture. researchgate.net For "palmitic acid, ethoxylated, phosphated," the distribution of ethylene (B1197577) oxide (EO) units significantly influences its properties. Reverse-phase HPLC (RP-HPLC) is commonly used, where separation is based on the hydrophobicity of the molecules.
In a typical RP-HPLC setup, a C8 or C18 column is used with a gradient elution system, often involving a mixture of an aqueous mobile phase (like water with an acid modifier) and an organic solvent (like acetonitrile (B52724) or methanol). researchgate.net As the concentration of the organic solvent increases, molecules are eluted based on their size and polarity. The shorter, less ethoxylated chains have lower retention times, while the longer, more hydrophobic chains elute later. This allows for the visualization of the oligomeric distribution, which often follows a Poisson-like distribution.
Detection can be challenging as phosphate (B84403) esters lack a strong native chromophore for UV-Vis detection. researchgate.net Therefore, detectors like the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are frequently employed, as they provide a response proportional to the mass of the analyte, regardless of its optical properties. nih.gov Alternatively, derivatization with a UV-active agent can be performed to enhance detectability. researchgate.net
Table 1: Representative HPLC-CAD Data for Oligomer Distribution of an Ethoxylated Palmitic Acid Phosphate Sample
| Oligomer (Number of EO units, n) | Retention Time (min) | Relative Peak Area (%) |
| 3 | 8.5 | 5.2 |
| 4 | 9.2 | 10.8 |
| 5 | 9.8 | 15.5 |
| 6 | 10.4 | 18.1 |
| 7 | 11.0 | 16.9 |
| 8 | 11.5 | 13.4 |
| 9 | 12.0 | 9.3 |
| 10 | 12.4 | 5.9 |
| 11 | 12.8 | 2.9 |
| 12 | 13.2 | 1.0 |
Note: Data are hypothetical and for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profile after Hydrolysis
To confirm the identity and purity of the lipophilic backbone, the fatty acid profile is determined using Gas Chromatography-Mass Spectrometry (GC-MS). Since the palmitic acid is bound via an ester linkage, a hydrolysis step is required to liberate the free fatty acid. This is typically achieved through saponification (alkaline hydrolysis) followed by acidification.
The liberated fatty acids have low volatility and are prone to adsorption within the GC system. nih.gov Therefore, a derivatization step is essential to convert them into more volatile and thermally stable esters, most commonly fatty acid methyl esters (FAMEs). nih.govresearchgate.net This is often accomplished by reacting the fatty acid sample with a methylating agent like methanol (B129727) in the presence of an acid catalyst (e.g., BF₃) or using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). unipi.itrsc.org
The resulting FAME mixture is then injected into the GC-MS. The GC column, typically a polar capillary column, separates the FAMEs based on their boiling points and polarity. unipi.it The mass spectrometer detects the eluted compounds, providing both a retention time for quantification and a mass spectrum for definitive identification by comparing the fragmentation pattern to spectral libraries. researchgate.netresearchgate.net This analysis confirms that palmitic acid is the primary fatty acid and can quantify any other fatty acid impurities.
Table 2: Example GC-MS Fatty Acid Profile of a Hydrolyzed Surfactant Sample
| Fatty Acid Methyl Ester | Retention Time (min) | Identity Confirmation (m/z ions) | Relative Abundance (%) |
| Myristate (C14:0) | 15.2 | 74, 87, 242 | 1.5 |
| Palmitate (C16:0) | 17.4 | 74, 87, 270 | 97.2 |
| Stearate (C18:0) | 19.5 | 74, 87, 298 | 1.1 |
| Oleate (B1233923) (C18:1) | 19.7 | 55, 69, 264, 296 | 0.2 |
Note: Data are hypothetical and for illustrative purposes. The base peak for FAMEs is often m/z 74 (McLafferty rearrangement).
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
In GPC, the sample is dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) for organic-soluble polymers) and passed through a column packed with porous gel beads. unt.edu Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying degrees, resulting in a longer path and later elution. youtube.com
The system is calibrated using a series of well-characterized polymer standards (e.g., polystyrene) with narrow molecular weight distributions. A calibration curve of log(Molecular Weight) versus retention time is constructed. By comparing the retention time of the unknown sample to this curve, its molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) can be calculated. youtube.com The PDI value indicates the breadth of the molecular weight distribution.
Table 3: Typical GPC Results for an Ethoxylated Palmitic Acid Phosphate
| Parameter | Description | Value |
| Mn | Number-Average Molecular Weight | 680 g/mol |
| Mw | Weight-Average Molecular Weight | 735 g/mol |
| PDI | Polydispersity Index (Mw/Mn) | 1.08 |
Note: Data are hypothetical and for illustrative purposes.
Spectroscopic Characterization
Spectroscopic methods provide information about the molecular structure and the types of chemical bonds present, complementing the separation data from chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation. By analyzing different nuclei, a complete picture of the "this compound" structure can be assembled.
¹H NMR (Proton NMR) provides information on the different types of protons and their neighboring environments. Key signals would include those for the terminal methyl group of the palmitate chain, the repeating methylene (B1212753) units of the alkyl chain, the characteristic repeating units of the ethylene oxide chain (-O-CH₂-CH₂-), and protons on the carbons adjacent to the ester and phosphate groups. spectroscopyonline.com
¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton. It can distinguish the carbonyl carbon of the ester, the carbons in the alkyl chain, and the distinct carbons of the ethylene oxide units. researchgate.net
³¹P NMR (Phosphorus-31 NMR) is particularly crucial for this molecule. It is highly specific for phosphorus-containing compounds and can confirm the presence of the phosphate ester linkage. spectroscopyonline.comnih.gov The chemical shift in ³¹P NMR is sensitive to the chemical environment of the phosphorus atom, allowing for the differentiation between monoesters, diesters, and any residual phosphoric acid. lincoln.ac.nzresearchgate.net
Table 4: Expected NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | CH₃ (Palmitate) | ~0.9 |
| ¹H | -(CH₂)n- (Palmitate) | ~1.2-1.6 |
| ¹H | -CH₂-C=O (Palmitate) | ~2.3 |
| ¹H | -O-CH₂-CH₂-O- (Ethoxylate) | ~3.6-3.7 |
| ¹H | -CH₂-O-P | ~4.0-4.2 |
| ¹³C | C=O (Ester) | ~173 |
| ¹³C | -O-CH₂-CH₂-O- (Ethoxylate) | ~60-71 |
| ¹³C | Alkyl Chain Carbons | ~14-34 |
| ³¹P | Phosphate Monoester | ~0-5 |
Note: Values are approximate and can vary based on solvent and specific structure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. eag.comresearchgate.net The resulting spectrum provides a "molecular fingerprint" of the sample. For "this compound," FTIR is used to confirm the presence of the key structural components.
Key characteristic absorption bands would include:
C-H stretching: Strong bands around 2850-2960 cm⁻¹ corresponding to the long alkyl chain of the palmitic acid moiety. researchgate.net
C=O stretching: A strong, sharp absorption band around 1735-1750 cm⁻¹ indicative of the ester linkage. researchgate.net
C-O stretching: A prominent, broad band around 1100 cm⁻¹ characteristic of the ether linkages in the ethoxylate (polyethylene glycol) chain.
P=O and P-O-C stretching: Absorption bands in the region of 1250-1300 cm⁻¹ (for P=O) and 950-1100 cm⁻¹ (for P-O-C) would confirm the presence of the phosphate group. researchgate.netnih.gov
Table 5: Characteristic FTIR Absorption Bands for Functional Group Identification
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2850-2960 | C-H Stretch | Alkyl (CH₂, CH₃) |
| 1735-1750 | C=O Stretch | Ester |
| ~1465 | C-H Bend | Alkyl (CH₂) |
| 1250-1300 | P=O Stretch | Phosphate |
| ~1100 | C-O Stretch | Ether (Ethoxylate) |
| 950-1100 | P-O-C Stretch | Phosphate Ester |
Note: Data represents typical ranges for these functional groups.
Mass Spectrometry (MS) for Molecular Ion Analysis
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural characteristics of "this compound." Due to the nature of the ethoxylation process, this surfactant is not a single chemical entity but rather a mixture of oligomers with a distribution of ethylene oxide units.
Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing such polymeric materials. nih.govcas.cn These soft ionization methods allow for the analysis of large, non-volatile molecules without significant fragmentation, providing a clear picture of the oligomer distribution. nih.gov
Table 1: Illustrative Mass Spectrometry Data for an Ethoxylated Fatty Acid Phosphate Ester
This table illustrates the kind of data obtained from a mass spectrometry analysis of a sample of ethoxylated fatty acid phosphate ester. The presence of a series of peaks separated by 44 Da is characteristic of an ethoxylated compound.
| m/z (Daltons) | Relative Intensity (%) | Inferred Number of Ethylene Oxide (EO) Units |
| 884 | 50 | 13 |
| 928 | 85 | 14 |
| 972 | 100 | 15 |
| 1016 | 90 | 16 |
| 1060 | 60 | 17 |
| 1104 | 30 | 18 |
Note: This data is illustrative for an ethoxylated C18 fatty acid ester and is intended to demonstrate the principle of mass spectrometry analysis for such compounds. frontiersin.org
Surface-Sensitive Techniques
The performance of "this compound" as a surfactant is dictated by its behavior at interfaces. Surface-sensitive techniques provide invaluable insights into its adsorption kinetics, surface charge, and the morphology of the adsorbed layer.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a real-time, surface-sensitive technique that can monitor the adsorption of molecules onto a surface from a liquid phase. biolinchina.com It works by measuring changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor. A decrease in frequency indicates an increase in mass on the sensor surface, corresponding to the adsorption of the surfactant. The dissipation provides information about the viscoelastic properties, or softness, of the adsorbed layer. copernicus.org
By introducing a solution of "this compound" to the QCM-D sensor, the kinetics of its adsorption can be determined. This includes the rate of adsorption, the total adsorbed mass at equilibrium, and the stability of the adsorbed layer upon rinsing. biolinchina.com This information is crucial for understanding how the surfactant forms a film at a solid-liquid interface.
Table 2: Representative QCM-D Data for Anionic Surfactant Adsorption
This table provides an example of the kinetic parameters that can be obtained from a QCM-D experiment for the adsorption of an anionic surfactant onto a solid substrate.
| Parameter | Value | Unit |
| Initial Frequency (f₀) | 5 | MHz |
| Final Frequency Change (Δf) | -25 | Hz |
| Adsorbed Mass (Γ) | 442.4 | ng/cm² |
| Final Dissipation Change (ΔD) | 5 x 10⁻⁶ | - |
| Adsorption Rate Constant (k_ads) | 1.2 x 10⁵ | M⁻¹s⁻¹ |
Note: This data is representative for an anionic surfactant and illustrates the type of information that can be obtained from a QCM-D experiment. qnl.qa
Zeta Potential Measurements for Surface Charge Analysis
Zeta potential is a measure of the electrical charge at the solid-liquid interface and is a key indicator of the stability of colloidal dispersions. For an anionic surfactant like "this compound," the phosphate group imparts a negative charge in aqueous solutions.
Zeta potential measurements are typically performed using electrophoretic light scattering, where the velocity of particles in a dispersion is measured under the influence of an electric field. The adsorption of the negatively charged "this compound" onto a model surface will alter its zeta potential. For instance, the adsorption onto a positively charged surface would lead to a decrease in the positive zeta potential, potentially reaching a point of charge neutrality or even charge reversal to negative values at higher surfactant concentrations. Conversely, adsorption onto a negatively charged surface would result in a more negative zeta potential. researchgate.netnih.gov The magnitude of the zeta potential is indicative of the repulsive forces between particles and, therefore, the stability of the system. nih.gov
Table 3: Illustrative Zeta Potential Values for a Surface Before and After Adsorption of a Phosphate Ester Surfactant
This table demonstrates the effect of a phosphate ester surfactant on the surface charge of a model substrate.
| Sample | Zeta Potential (mV) |
| Bare Substrate (e.g., Alumina) in Water | +15.2 |
| Substrate after Adsorption of Phosphate Ester Surfactant | -33.7 |
Note: These values are illustrative and demonstrate the significant change in surface charge that can be induced by the adsorption of a phosphate ester surfactant. researchgate.net
Atomic Force Microscopy (AFM) for Adsorbed Layer Morphology
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the morphology of adsorbed surfactant layers at the nanoscale. researchgate.netnih.gov By scanning a sharp tip over a surface, a topographical image of the adsorbed "this compound" molecules can be generated.
AFM can reveal how the surfactant molecules arrange themselves on a surface, for example, whether they form a uniform monolayer, a bilayer, or aggregate into structures such as hemi-micelles or micelles. hawaii.eduaps.org These structural details are critical for understanding the mechanisms by which the surfactant modifies surface properties. The imaging can be performed in-situ in a liquid environment, providing a realistic view of the adsorbed layer under relevant conditions. nih.gov
Table 4: Typical Morphological Features of Adsorbed Surfactant Layers Observed by AFM
This table summarizes the types of structures that can be identified using AFM when studying adsorbed surfactant layers.
| Observed Feature | Description | Typical Size Range |
| Monolayer | A single, uniform layer of surfactant molecules. | 1-5 nm in height |
| Hemi-micelles | Aggregates of surfactant molecules on the surface, with hydrophobic tails oriented towards the surface. | 5-20 nm in diameter |
| Surface Micelles | Spherical or cylindrical aggregates of surfactant molecules on the surface. | 10-50 nm in diameter |
| Bilayer | Two layers of surfactant molecules, often with tails facing each other. | 5-10 nm in height |
Note: The specific morphology of adsorbed "this compound" would depend on factors such as its concentration, the nature of the substrate, and the solution conditions. researchgate.nethawaii.edu
Thermal Analysis Techniques for Phase Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of "this compound."
TGA measures the change in mass of a sample as a function of temperature. This provides information on the decomposition temperature of the surfactant and can reveal the presence of different components that decompose at different temperatures. For "this compound," TGA can indicate the stability of the ethoxy chain and the phosphate ester linkage. mdpi.com
DSC measures the heat flow into or out of a sample as it is heated or cooled. This allows for the detection of phase transitions, such as melting, crystallization, and glass transitions. The DSC thermogram of "this compound" would reveal its melting point and any other temperature-induced changes in its physical state.
Table 5: Illustrative Thermal Decomposition Data for an Ethoxylated Surfactant from TGA
This table provides an example of the thermal stability data that can be obtained from a TGA experiment.
| Parameter | Temperature (°C) |
| Onset of Decomposition (T_onset) | 292 |
| Temperature at 10% Weight Loss (T₁₀) | 315 |
| Temperature at 50% Weight Loss (T₅₀) | 380 |
| Final Decomposition Temperature (T_final) | 470 |
Note: This data is representative for an ethoxylated compound and illustrates the type of information that can be obtained from TGA. mdpi.comresearchgate.net
Applications and Performance Evaluation in Industrial and Material Science
Role in Detergent and Cleaning Formulations
Ethoxylated and phosphated fatty acids, like phosphated ethoxylated palmitic acid, are integral components in modern detergent and cleaning formulations due to their stability across a broad pH range and good solubility. venus-goa.comsancolo.com They function as emulsifying agents, wetting agents, and hydrotropes, which help to solubilize other components in a formula. venus-goa.com
The primary function of any detergent is the removal of soil from a substrate. Phosphate (B84403) esters contribute significantly to this process. The phosphate group provides mild alkalinity and loosens soil particles, while the entire molecule helps to hold the dislodged soil in suspension, preventing redeposition. cleaninginstitute.org Formulations containing phosphate-based builders are noted for their high efficiency in removing grease, fats, and carbonized food-derived soils. semanticscholar.org The surfactant nature of the molecule, derived from its hydrophobic fatty acid chain and hydrophilic ethoxylated phosphate head, allows it to reduce surface and interfacial tension, which is the fundamental mechanism for promoting detergency.
Research into cleaning efficiency demonstrates the effectiveness of formulations containing these types of surfactants. The performance is often quantified using a detergency index or a soil removal percentage. pharmacyfreak.com
| Solubilizing | Acts as a hydrotrope to increase the solubility of other ingredients in concentrated formulas. | Enables the formulation of highly concentrated and stable detergents. lankem.com |
A significant challenge in detergency is the presence of hard water, which contains high levels of dissolved mineral ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). These ions can react with surfactants to form insoluble precipitates, or soap scum, which reduces cleaning effectiveness. pharmacyfreak.comfinicecleaning.com
Utility in Industrial Lubricants and Metalworking Fluids
In the demanding environment of metalworking and industrial machinery, ethoxylated phosphate esters serve as multifunctional additives in lubricants and cutting fluids. sancolo.comaryanchemical.com They are prized for their ability to provide lubrication, emulsification, and corrosion inhibition simultaneously. ataman-chemicals.comlankem.com
Phosphate esters are renowned for their excellent anti-wear and extreme pressure (EP) properties. cn-lubricantadditive.commachinerylubrication.com Under conditions of high heat and pressure at the metal-on-metal interface, the phosphate ester molecule reacts with the metal surface. cn-lubricantadditive.com This tribochemical reaction forms a durable, protective film, often composed of iron phosphides and organic polyphosphate iron groups. cn-lubricantadditive.comacs.org
This sacrificial layer, or tribofilm, shears more easily than the base metal, which significantly reduces friction and prevents direct metal-to-metal contact, thereby minimizing adhesive wear. acs.orgresearchgate.net Studies have shown that adding even a small percentage of phosphate esters to a lubricant base can lead to a substantial decrease in the friction coefficient and improve the lubricant's load-carrying capacity. cn-lubricantadditive.comresearchgate.net This protective action is crucial in extending the life of machinery and ensuring the quality of finished metal parts. cn-lubricantadditive.com
Table 2: Impact of Phosphate Ester Additive on Friction Coefficient
| Lubricant Formulation | Additive Concentration (% by mass) | Resulting Friction Coefficient | Reduction in Friction |
|---|---|---|---|
| Base Lubricant | 0% | 0.30 | N/A |
| Lubricant with Phosphate Ester | 3% - 5% | 0.08 | >70% |
Data synthesized from findings indicating significant friction reduction. cn-lubricantadditive.comresearchgate.net
Many metalworking operations, such as cutting, grinding, and rolling, require the use of fluids to cool the workpiece and tool, lubricate the cutting zone, and flush away metal chips. shell.com Oil-in-water emulsions are commonly used for these purposes. Palmitic acid, ethoxylated, phosphated, is a highly effective emulsifier for creating stable oil-in-water metalworking fluids. lankem.compcc.eu
The amphiphilic nature of the molecule allows it to position itself at the oil-water interface, reducing interfacial tension and enabling the formation of a stable dispersion of oil droplets in water. aryanchemical.com This stability is critical for the fluid's performance and longevity. shell.com In addition to their primary emulsifying role, these phosphate esters also contribute to the fluid's lubricity, anti-wear performance, and corrosion resistance, making them valuable multifunctional components in semi-synthetic and soluble oil formulations. lankem.com
Functionality in Paint, Coatings, and Pigment Dispersions
In the paint and coatings industry, achieving a stable and uniform dispersion of solid pigment particles within a liquid binder is essential for the final product's aesthetic and protective qualities. pcimag.compcimag.com Ethoxylated phosphate esters function as superior wetting and dispersing agents for a wide variety of organic and inorganic pigments. ethox.compcimag.com
The phosphate ester molecule adsorbs onto the surface of the pigment particles. pcimag.com The phosphate group provides a strong anchor to the pigment surface, particularly with inorganic pigments, while the ethoxylated fatty acid chain extends into the solvent or binder. pcimag.compcimag.com This creates a stabilizing layer that prevents the pigment particles from re-agglomerating or flocculating through electrostatic and steric repulsion mechanisms. pcimag.com
The use of these additives leads to several performance enhancements in the final paint product. It can significantly improve gloss and color acceptance, reduce viscosity, and enhance the stability of the dispersion over time. pcimag.com Furthermore, they can improve surface wetting when the coating is applied and contribute to better block resistance and flash rust inhibition. pcimag.com Typically, these surfactants are added in very small amounts, generally 0.2% to 0.5% based on solids. pcimag.com
Table 3: Performance Enhancements in Coatings with Phosphate Ester Dispersants
| Performance Metric | Observation | Benefit |
|---|---|---|
| Pigment Dispersion | Stable and homogeneous dispersions achieved. | Prevents flocculation; ensures uniform color and opacity. pcimag.com |
| Gloss | Significantly enhanced. | Improves the aesthetic quality of the finished coating. pcimag.com |
| Color Acceptance | Improved. | Allows for more vibrant and consistent tinting. pcimag.com |
| Viscosity | Reduces build-up during aging. | Enhances storage stability and ease of application. pcimag.com |
| Surface Wetting | Greater improvement compared to non-phosphate surfactants. | Promotes better adhesion and film formation on the substrate. pcimag.com |
| Block Resistance | Significantly improved. | Prevents newly painted surfaces from sticking to each other. pcimag.com |
| Flash Rust Inhibition | Enhanced. | Provides early corrosion protection on metal substrates. pcimag.com |
Pigment Wetting and Grinding Efficiency
In the manufacturing of paints and coatings, the effective dispersion of pigments is crucial for achieving desired aesthetic and functional properties. This compound, as part of the broader class of phosphate ester surfactants, serves as an excellent wetting and dispersing agent. colonialchem.comgoogle.com The surfactant facilitates the displacement of air from the surface of pigment particles, allowing them to be wetted by the liquid vehicle. This improved wetting is the first step in achieving a stable pigment dispersion.
During the grinding phase, where pigment agglomerates are broken down into smaller particles, these surfactants adsorb onto the newly created surfaces, preventing re-agglomeration. This stabilization is achieved through a combination of electrostatic repulsion from the charged phosphate groups and steric hindrance from the ethoxylated chains. The result is a reduction in the energy required for grinding and a more efficient dispersion process. colonialchem.com
Table 1: Illustrative Comparison of Dispersant Performance on Pigment Dispersion Stability
| Dispersing Agent | Pigment | Dispersion Stability after 24 hours | Observations |
| None (Control) | Titanium Dioxide | Significant Settling | Poor dispersion, large agglomerates |
| Non-ionic Surfactant | Titanium Dioxide | Moderate Settling | Improved wetting but limited stability |
| Ethoxylated Phosphate Ester | Titanium Dioxide | Minimal Settling | Excellent dispersion and stabilization |
| None (Control) | Iron Oxide | Heavy Settling | Very poor dispersion, hard cake formation |
| Non-ionic Surfactant | Iron Oxide | Significant Settling | Some improvement but still unstable |
| Ethoxylated Phosphate Ester | Iron Oxide | Very Good Stability | Effective for both organic and inorganic pigments |
This table is illustrative and based on the generally observed performance of ethoxylated phosphate esters as pigment dispersants.
Color Strength and Opacity Enhancement
The stability of the pigment dispersion directly impacts the coloristic properties of the final coating. A well-dispersed pigment will have an optimal particle size for light scattering, leading to enhanced color strength and opacity. By preventing pigment flocculation, this compound helps to ensure that the pigment particles are evenly distributed throughout the coating matrix, maximizing their light-scattering efficiency.
Phosphate esters, in general, have been shown to improve color acceptance in tinted paint systems. colonialchem.com When colorants are added to a base paint, the dispersing agent ensures that the colorant pigments are also well-dispersed and compatible with the base pigments, leading to uniform color development.
The enhancement of opacity is particularly important for achieving good hiding power in a paint film, allowing it to effectively cover the underlying surface. While direct quantitative data for this compound is limited, studies on similar compounds demonstrate the positive impact of phosphate ester surfactants on the optical properties of coatings.
Film Formation and Adhesion Properties
The role of surfactants in the film formation of waterborne coatings is critical. As the coating dries, the surfactant must allow for the coalescence of polymer particles into a continuous film without compromising the film's integrity. This compound, can influence this process by affecting the surface tension of the coating and the stability of the polymer dispersion during the drying phase.
Furthermore, the phosphate group in this compound can play a significant role in promoting adhesion to various substrates, particularly metal surfaces. The phosphate moiety can form strong interactions, including chemical bonds, with metal oxides, leading to improved adhesion of the coating. This is a key advantage over non-functionalized surfactants.
Research on soybean oil phosphate ester polyols in coatings has demonstrated a significant improvement in adhesion. purdue.edu While the specific fatty acid differs, the principle of the phosphate group enhancing adhesion is transferable.
Table 2: Effect of Phosphate Ester Modification on the Adhesion of an Epoxy-Based Coating
| Coating Formulation | Dry Adhesion ( kg/5 mm) | Wet Adhesion ( kg/5 mm) |
| Base Epoxy Resin | 0.1 | 0.1 |
| Epoxy Resin with Phosphate Ester | 5.5 | 0.6 |
Data adapted from research on epoxy phosphate ester coatings, illustrating the significant improvement in adhesion conferred by the phosphate ester functionality.
Application in Agricultural Formulations as Adjuvants and Dispersants
In modern agriculture, the efficacy of pesticides and herbicides is often enhanced by the addition of adjuvants to the spray tank. This compound, falls into the category of anionic surfactants that are used for this purpose. biologicaldiversity.org
Pesticide and Herbicide Delivery Enhancement
As a dispersant, this compound is crucial for the formulation of suspension concentrates (SCs) and water-dispersible granules (WGs), where solid active ingredients are suspended in a liquid carrier. It ensures that the pesticide particles remain evenly dispersed in the concentrate and upon dilution in the spray tank, preventing settling and ensuring a uniform application rate.
In emulsifiable concentrate (EC) formulations, where an oil-soluble active ingredient is formulated with a solvent and emulsifiers, ethoxylated phosphated fatty acids can act as a key component of the emulsifier system. They facilitate the formation of a stable oil-in-water emulsion when the concentrate is diluted with water, ensuring that the active ingredient is delivered in a finely dispersed form.
Spray Droplet Spreading and Retention
When a pesticide or herbicide is sprayed onto a plant, the properties of the spray droplets are critical for effective coverage and uptake. This compound, as a surfactant, reduces the surface tension of the spray droplets. This allows the droplets to spread out over a larger area of the leaf surface, increasing the contact between the active ingredient and the plant. mdpi.compurdue.edu
Improved spreading is particularly important for contact pesticides and herbicides, where thorough coverage is essential for efficacy. Furthermore, by improving the wetting of the waxy cuticle of the leaf, the surfactant can enhance the retention of the spray droplets, reducing runoff and increasing the amount of active ingredient that is available for absorption. The addition of adjuvants can influence the droplet size, which in turn affects spray drift and deposition. mdpi.comresearchgate.netresearchgate.net
Table 3: General Effect of Adjuvants on Spray Droplet Characteristics
| Spray Solution | Surface Tension (mN/m) | Droplet Size (µm) | Spreading on Leaf Surface |
| Water | ~72 | 300-500 | Poor |
| Water + Herbicide | ~65-70 | 250-450 | Slight Improvement |
| Water + Herbicide + Ethoxylated Phosphate Ester | ~30-40 | 150-300 | Excellent |
This table provides illustrative values to demonstrate the typical effects of adding a surfactant like an ethoxylated phosphate ester to an agricultural spray solution.
Co-Surfactant Role in Emulsion Polymerization
Emulsion polymerization is a widely used industrial process for the production of synthetic latexes, which are the basis for many waterborne paints, adhesives, and coatings. The stability of the polymer dispersion during and after polymerization is critical to the success of the process and the quality of the final product.
This compound, can function as an effective co-surfactant in emulsion polymerization. colonialchem.comgoogle.comresearchgate.net While a primary surfactant is typically used to form the initial micelles where polymerization begins, a co-surfactant can provide additional stability to the growing polymer particles.
The anionic phosphate group contributes to electrostatic stabilization, which is particularly effective in preventing particle agglomeration. The ethoxylated chain provides steric stabilization, which complements the electrostatic stabilization and can improve freeze-thaw and electrolyte stability of the final latex. colonialchem.comclariant.com The use of such surfactants can lead to better control over particle size and a lower tendency for coagulum formation during the polymerization process. colonialchem.com Linear alcohol ethoxylate phosphate esters are noted for their ability to produce high solids latex with manageable viscosity and to form clear, continuous films with good moisture resistance. colonialchem.com
Latex Particle Stabilization and Size Control
In the realm of emulsion polymerization, the process used to create synthetic latexes for paints, adhesives, and coatings, control over particle size and stability is paramount. Ethoxylated phosphate esters are employed as anionic surfactants that play a crucial role in this process. pcc.euclariant.com Their primary function is to act as emulsifiers, reducing the interfacial tension between the water phase and the insoluble monomer droplets, which allows for the formation of stable monomer emulsions. pcc.eu
During polymerization, these surfactants adsorb onto the surface of the newly forming polymer particles. The anionic phosphate head group orients towards the aqueous phase, imparting an electrostatic charge on the particle surface. pcc.eu This charge creates a repulsive energy barrier that prevents particles from agglomerating or coagulating, thus ensuring the stability of the latex dispersion. pcc.eu This mechanism of electrostatic stabilization is highly effective for maintaining dispersions of small particles. pcc.eu
Furthermore, the concentration and type of surfactant are key variables for controlling the final particle size and distribution of the latex. Anionic surfactants like ethoxylated phosphate esters are particularly effective in facilitating particle size control. windows.net By forming micelles that act as the sites for particle nucleation, they influence the number of particles that are formed. A higher number of nucleation sites generally leads to the formation of a greater number of smaller particles. researchgate.net The ability to produce latexes with small particle sizes is often desirable for applications requiring high gloss and good film formation in coatings. colonialchem.com The combination of the anionic phosphate group for electrostatic stability and the non-ionic ethoxylated chain for steric hindrance can lead to robust stabilization, improving mechanical, electrolyte, and freeze-thaw stability. pcc.eucolonialchem.com This allows for the production of high-solids latexes (over 50%) with manageable viscosity and very low levels of coagulum. colonialchem.com
Table 1: Role of Ethoxylated Phosphate Esters in Emulsion Polymerization
| Performance Metric | Function of Ethoxylated Phosphate Ester | Reference |
| Latex Stability | Provides electrostatic and steric stabilization, preventing coagulation. | pcc.eucolonialchem.com |
| Particle Size | Acts as a nucleating agent, enabling control of final particle size. | windows.netresearchgate.net |
| Coagulum Level | Reduces the formation of undesirable coagulum during polymerization. | colonialchem.com |
| Solid Content | Enables the production of high-solids latexes with manageable viscosity. | colonialchem.com |
| Freeze-Thaw Stability | The ethoxylated component improves resistance to freezing and thawing cycles. | pcc.eu |
Influence on Polymer Film Properties (e.g., water resistance, scratch resistance)
When incorporated into polymer formulations for coatings and films, ethoxylated phosphate esters can significantly influence the final properties of the cured film. Their surfactant nature aids in pigment dispersion, leading to improved gloss and color acceptance in paints. ethox.com
One of the key performance characteristics affected is water resistance. Phosphate esters have been shown to have low water sensitivity and can impart excellent barrier properties to coatings. colonialchem.comethox.com In a study on using phosphate esters as a coating on paper to create a release liner, all tested papers coated with phosphate esters demonstrated excellent barrier properties, suggesting they would not be prone to water or moisture absorption. researchgate.net This is critical for protective coatings designed to prevent corrosion or water damage. Some epoxy phosphate ester resins are specifically designed for water-borne coatings to enhance corrosion resistance and chemical resistance. google.com
The length of the fatty acid alkyl chain (the palmitic acid component in this case) plays a role in the physical properties of the film. Research on phosphate ester coatings on paper showed a correlation between the alkyl chain length and the release properties of the film, such as peel force and residual adhesion. While not a direct measure of scratch resistance, these properties relate to the cohesion and adhesion of the film, which can influence its mechanical durability. researchgate.net
Table 2: Effect of Phosphate Ester Alkyl Chain Length on Release Paper Properties
| Phosphate Ester (Alkyl Chain) | Peel Force (N/cm) | Residual Adhesion (%) |
| C8 | 2.99 | 48 |
| C10 | 2.03 | 72 |
| C12 | 1.87 | 78 |
| C14 | 1.62 | 83 |
| C16 | 1.25 | 88 |
| C18 | 1.06 | 91 |
Source: Adapted from research on phosphate ester coatings. researchgate.net This data illustrates how a longer alkyl chain, such as that in palmitic acid (C16), can improve film properties like adhesion.
While specific data on the direct impact of this compound on scratch resistance is limited, some additives used for antistatic properties, including surfactants, have been noted to potentially decrease the hardness of epoxy coatings. nanobuild.ru Conversely, nanoparticles are often added to paints and varnishes to enhance scratch resistance. nanobuild.ru
Mineral Processing and Flotation Reagents
In the field of mineral processing, froth flotation is a critical technique used to separate valuable minerals from gangue (waste material). researchgate.net The process relies on the selective hydrophobization of mineral surfaces by chemical reagents called collectors. Ethoxylated phosphate esters, including those derived from palmitic acid, are effective collectors, particularly in the flotation of non-sulfidic ores like phosphate. onetunnel.orggoogle.com
Selective Adsorption on Mineral Surfaces
The effectiveness of a flotation collector depends on its ability to selectively adsorb onto the surface of the target mineral while leaving the gangue minerals hydrophilic. The challenge in phosphate ore beneficiation is often the separation of apatite (a calcium phosphate mineral) from carbonate gangue minerals like calcite and dolomite, due to their chemically similar surfaces. google.com
Ethoxylated phosphate esters have shown selectivity in this separation. onetunnel.org The phosphate group acts as the anchor, chemically interacting with cations on the mineral surface. In phosphate flotation, the phosphate head group shows a strong affinity for the calcium sites on the surface of both apatite and calcite. ut.ac.irresearchgate.net However, the selectivity can be controlled by adjusting process conditions such as pH. mdpi.com Studies have shown that phosphate adsorption onto calcite is dependent on pH and the concentration of carbonate ions in the solution, indicating a competitive adsorption process. dtu.dkdtu.dk
The hydrophobic part of the molecule, the ethoxylated palmitic acid chain, then extends outwards, rendering the mineral surface water-repellent. Research has indicated that for carbonate flotation from sedimentary phosphate ores, a hydrophobic chain of 12 to 15 carbon atoms provides strong collecting power, a range that is very close to the 16 carbons of palmitic acid. onetunnel.org The degree of ethoxylation is also a critical factor; the same study found that a range of 9 to 10 ethylene (B1197577) oxide units resulted in maximum collecting power for these systems. onetunnel.org
Table 3: Collector Performance in Phosphate Ore Flotation
| Collector System | Target Mineral | Gangue Mineral(s) | Key Findings | Reference |
| Ethoxylated Phosphoric Ester | Carbonates | Apatite, Silica | Maximum collecting power with C12-C15 hydrophobe and 9-10 EO units. | onetunnel.org |
| Fatty Acid / Fuel Oil | Apatite | Silicates, Carbonates | Addition of nonionic surfactants (ethoxylates) can improve recovery. | google.com |
| Fatty Acid Ethoxylate (low EO) | Apatite | Carbonates | Using a fatty acid with a low degree of ethoxylation (<2) as a secondary collector improves selectivity. | googleapis.com |
Influence on Froth Stability and Recovery
Once mineral particles are rendered hydrophobic and attach to air bubbles, they rise to the surface to form a froth layer, which is then collected. The stability of this froth is crucial for a successful flotation process. mdpi.com The froth must be stable enough to hold the weight of the mineral particles and allow for their removal, but not so stable that it becomes unmanageable or entrains a significant amount of hydrophilic gangue particles, which would lower the concentrate grade. mdpi.comresearchgate.net
The chemical structure of the collector influences the properties of the froth. As surfactants, ethoxylated phosphate esters concentrate at the air-water interface, reducing surface tension and contributing to froth formation. benthamopen.com The presence of the ethoxylated chain can modify froth properties. In some applications, such as fatty acid flotation of phosphate, additives like cyclic alcohols are used to improve froth stability. benthamopen.com
Environmental Fate and Sustainability Aspects
Biodegradation Pathways and Kinetics in Environmental Compartments
The initial step in the biodegradation of the surfactant is the enzymatic hydrolysis of the phosphate (B84403) ester bond. This reaction is facilitated by microbial esterases present in various environmental compartments, including water and soil. nih.gov However, the stability of the phosphate ester linkage can be significant, with some studies on similar surfactants showing little evidence of hydrolysis even after seven days of exposure at ambient temperatures. astm.orgasme.orgastm.org The rate of this hydrolysis is a critical factor, as it liberates the fatty alcohol ethoxylate, which is more amenable to rapid degradation.
Once the phosphate group is cleaved, the resulting ethoxylated palmitic acid undergoes rapid biodegradation through two primary, simultaneous pathways under aerobic conditions:
Central Fission: This is a predominant mechanism where enzymes attack the ether bond between the alkyl (palmitic) chain and the ethoxylate chain. nih.gov This splits the molecule into a fatty alcohol (palmityl alcohol) and a polyethylene (B3416737) glycol (PEG) chain.
Oxidation of the Alkyl and Ethoxylate Chains: Another pathway involves the oxidation of the terminal methyl group of the palmitic acid chain (ω-oxidation) and subsequent shortening of the carbon chain through β-oxidation. Concurrently, the ethoxylate chain can be shortened by the stepwise removal of ethylene (B1197577) oxide units. steris-ast.comnih.gov
Studies on alcohol ethoxylates (AE) with high degrees of ethoxylation have shown they are readily biodegradable, achieving over 60% mineralization. nih.gov The ultimate biodegradation half-lives for alkylphenol ethoxylates (APEs), another class of non-ionic surfactants, and their metabolites range from approximately one to four weeks in various environmental settings. nih.gov While specific kinetic data for phosphated palmitic acid ethoxylates is scarce, the biodegradability of its core components suggests a moderate persistence, primarily dictated by the initial hydrolysis of the phosphate ester bond. The subsequent degradation of the ethoxylated fatty acid is expected to be rapid. researchgate.net
Aquatic and Terrestrial Environmental Distribution
The distribution of palmitic acid, ethoxylated, phosphated in the environment is governed by its physicochemical properties as an anionic surfactant. nm.gov Its structure, featuring a long, hydrophobic alkyl tail (palmitic acid) and a hydrophilic, negatively charged phosphated ethoxylate head, dictates its behavior in aquatic and terrestrial systems.
When released into the environment, primarily through wastewater streams, these surfactants partition between water, soil, and sediment. nih.gov The sorption of alcohol ethoxylates to soil and sediment is a key distribution process. nih.gov The strength of this sorption is influenced by the length of the alkyl chain; longer chains, like palmitic acid (a C16 chain), exhibit higher sorption coefficients. nih.gov
Data on the sorption of long-chain alcohols (LCOHs), the precursors to the hydrophobic part of the surfactant, to river solids demonstrate this trend:
| Long-Chain Alcohol | Sorption Distribution Coefficient (Kd) (L/kg) |
| C12 Alcohol | 3,000 |
| C14 Alcohol | 8,490 |
| C16 Alcohol | 23,800 |
| C18 Alcohol | 78,700 |
| Source: van Compernolle et al. (2006), as cited in HERA (2009) nih.gov |
The high sorption coefficient for C16 alcohol suggests that phosphated palmitic acid ethoxylates will strongly adsorb to suspended solids, sludge, and sediment in aquatic environments. nih.gov This partitioning reduces its concentration in the water column but leads to its accumulation in benthic zones and soils. In soil, the mobility of anionic surfactants can be influenced by soil parameters like clay and organic matter content. nm.gov The strong adsorption affinity suggests that leaching into groundwater would be limited, particularly for the intact surfactant. mdpi.comusda.gov However, the mobility could increase if the molecule biodegrades into smaller, more water-soluble fragments.
Life Cycle Assessment (LCA) Considerations for Production and Use
A Life Cycle Assessment (LCA) provides a framework for evaluating the environmental impacts of a product across its entire lifecycle, from raw material extraction to final disposal. mpob.gov.myscribd.com For this compound, a cradle-to-gate LCA would consider the impacts of producing the raw materials and manufacturing the final surfactant.
Key considerations in the LCA of this compound include:
Raw Material Production:
Palmitic Acid: The impact is highly dependent on the cultivation practices of palm oil. Sourcing from non-certified plantations can contribute significantly to deforestation, land-use change, and a higher global warming potential. Conversely, using RSPO-certified palm oil mitigates these impacts.
Ethylene Oxide: The choice between fossil-based and bio-based EO dramatically alters the environmental profile. Conventional EO production is energy-intensive and relies on non-renewable resources. Bio-attributed EO, produced via renewable feedstocks, can significantly lower the product's carbon footprint. ineos.com
Phosphate: The mining and processing of phosphate rock are major environmental hotspots. kit.edu LCAs of phosphate production show significant contributions to energy depletion, water use, and ecotoxicity due to waste generation (phosphogypsum) and emissions from processing. medcraveonline.comchalmers.senih.gov
Manufacturing Processes:
Ethoxylation: This is an energy-intensive chemical process. Efforts to improve sustainability in this area focus on optimizing reaction conditions and reducing energy consumption. steris-ast.comresearchgate.netodtmag.comq1productions.com
Advanced Research Directions and Future Perspectives
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for understanding the behavior of surfactants at a molecular level. These methods offer insights that are often difficult to obtain through experimental means alone, providing a powerful platform for the rational design of new surfactant systems. By simulating the interactions of "palmitic acid, ethoxylated, phosphated" molecules with themselves and their environment, researchers can predict their performance and guide the synthesis of next-generation surfactants.
The functionality of surfactants is intrinsically linked to their behavior at interfaces and their ability to self-assemble into structures like micelles. Molecular dynamics simulations can model the spontaneous arrangement of surfactant molecules in aqueous solutions. For instance, simulations of similar amphiphilic esters have been used to understand their self-assembly into nanoemulsions and to observe how the introduction of other molecules affects the compactness and shape of the resulting micelles. nih.govresearchgate.net These computational models can effectively predict micellar behavior in aqueous solutions by simulating the molecular systems at an atomic level. nih.gov The array behavior of surfactant molecules at air/water and oil/water interfaces can be described by MD simulations, providing insights into the packing and orientation of the surfactant molecules. rsc.org
For "this compound," MD simulations can elucidate how the palmitate tail, the ethoxylated chain, and the charged phosphate (B84403) headgroup collectively govern its adsorption at oil-water or air-water interfaces. Such simulations can reveal the precise conformation of the molecule at the interface and the nature of its interactions with surrounding water and oil molecules. Furthermore, these models can simulate the process of micellization, predicting the critical micelle concentration (CMC) and the size, shape, and aggregation number of the resulting micelles. dntb.gov.uanih.gov Understanding these self-assembly processes is crucial for applications ranging from emulsion stabilization to drug delivery. nih.gov
A significant goal of computational chemistry in this field is to establish clear quantitative structure-property relationships (QSPRs). By systematically altering the molecular structure of "this compound" in silico—for example, by varying the length of the ethoxy chain or the position of the phosphate group—researchers can predict how these changes will affect key properties like surface tension, emulsification efficiency, and detergency. QSPR models can be developed to predict various physicochemical properties, which are crucial for assessing the performance and environmental impact of chemicals. researchgate.net These predictive models integrate empirical equations with QSARs (Quantitative Structure-Activity Relationships), allowing for the estimation of properties for novel chemicals for which no measured data exist. researchgate.net
This predictive capability accelerates the design of new surfactants with desired characteristics, reducing the need for extensive trial-and-error synthesis and testing. rsc.org For instance, simulations can predict how changes in the molecular architecture will influence the hydrophilic-lipophilic balance (HLB) of the surfactant, a critical parameter for its application as an emulsifier.
Development of Novel Derivatives with Enhanced Functionality
The inherent versatility of "this compound" can be further expanded by creating novel derivatives. By systematically modifying its molecular structure, it is possible to fine-tune its properties for specific applications, leading to enhanced performance and efficiency.
The polyoxyethylene (POE) chain is a key determinant of the hydrophilic character of the surfactant. The properties of phosphate esters can be significantly altered by the degree of ethoxylation of the alcohol used as the raw material. researchgate.net
Impact on Solubility and HLB: Increasing the number of ethylene (B1197577) oxide (EO) units generally increases the water solubility and the HLB value of the surfactant. This makes it possible to create a series of surfactants with a spectrum of properties, from oil-soluble emulsifiers (low EO content) to water-soluble detergents and wetting agents (high EO content). researchgate.net
Influence on Micellization: The length of the EO chain affects the critical micelle concentration (CMC) and the size and shape of the micelles. Studies on other ethoxylated surfactants have shown that the CMC can decrease with an increasing number of EO units, although this relationship can be complex and depend on other structural factors. venus-goa.com The micellization entropy has been observed to increase with the degree of ethoxylation. venus-goa.com
Effect on Interfacial Properties: The area occupied by a surfactant molecule at an interface increases with the degree of ethoxylation, which can influence foam stability and emulsifying power. nih.gov Research has shown that there can be an optimal EO chain length for specific interfacial interactions and performance attributes like wetting. nih.gov
| Research Finding | Effect of Increasing Ethylene Oxide (EO) Chain Length |
| Solubility | Generally increases water solubility and HLB value. |
| Critical Micelle Concentration (CMC) | Can decrease, though the effect can be complex. |
| Micellization Entropy | Tends to increase. |
| Molecular Area at Interface | Increases, affecting packing and interfacial properties. |
| Wetting Time | An optimal, often lower, number of EO units can lead to the fastest wetting times. nih.gov |
The phosphate headgroup offers additional avenues for modification that can significantly impact the surfactant's performance. The process of phosphation typically results in a mixture of monoester and diester forms, and the ratio of these can be controlled to fine-tune properties. google.comresearchgate.net
Mono- to Diester Ratio: The ratio of mono- to diester phosphate is a critical parameter. Generally, monoesters are more water-soluble and contribute to better detergency and foaming, while diesters are more oil-soluble and are often better emulsifiers. researchgate.net By controlling the reaction conditions during synthesis, it is possible to produce phosphate esters with a desired mono-to-diester ratio, thus tailoring the surfactant's performance. researchgate.net
Role of Counter-Ions: As an anionic surfactant, the properties of "this compound" in solution are influenced by the accompanying counter-ions (e.g., Na+, K+, NH4+). The size and hydration of the counter-ion can affect the electrostatic repulsion between the charged headgroups in a micelle, thereby influencing the CMC and the degree of counter-ion binding. Smaller, more hydrated counter-ions can screen the electrostatic repulsion more effectively, facilitating micelle formation at lower concentrations. The choice of neutralizing base (e.g., potassium hydroxide (B78521), amines) to form the phosphate salt allows for further tuning of solubility and surface activity.
| Modification | Effect on Properties |
| Higher Monoester Content | Increased water solubility, detergency, and foaming. |
| Higher Diester Content | Increased oil solubility and emulsification performance. |
| Counter-Ion Choice | Influences CMC, micelle structure, and solubility through varying degrees of charge screening and hydration. |
Synergistic Effects with Co-Formulants and Additives
Anionic-Nonionic and Anionic-Cationic Mixtures: Blending "this compound" (anionic) with nonionic surfactants can lead to the formation of mixed micelles with lower CMCs and improved stability compared to the individual components. The interaction between the anionic phosphate headgroup and a nonionic ethoxylated surfactant can reduce electrostatic repulsion, promoting more efficient packing at interfaces. Similarly, mixtures with cationic surfactants can form ion pairs that behave as highly surface-active species, though care must be taken to avoid precipitation.
Interaction with Polymers: In many formulations, surfactants are used alongside polymers. The interaction between "this compound" and polymers can be complex, leading to the formation of polymer-surfactant complexes. These interactions can be harnessed to control the rheology of a solution, improve the stability of a dispersion, or enhance the delivery of active ingredients.
Enhanced Performance in Formulations: In complex formulations such as those found in agriculture or coatings, synergistic blends can offer multiple benefits. For example, combining an ethoxylated phosphate ester with another surfactant might improve both the emulsification of an oil phase and the dispersion of solid particles. These synergistic blends can offer economic advantages by achieving desired performance at lower concentrations of each component.
Future research will focus on systematically mapping these synergistic interactions to develop highly effective and efficient surfactant packages for a multitude of applications.
Emerging Applications in Advanced Materials Science
The unique surfactant properties of this compound, which stem from its molecular structure combining a hydrophobic fatty acid tail, a flexible ethoxylated chain, and a functional phosphate headgroup, are being leveraged for novel applications in advanced materials science. Research is extending its use beyond conventional roles as a simple emulsifier or cleaning agent to more specialized functions as a key performance-enabling additive in the development of sophisticated materials.
One of the significant emerging areas is in the field of polymer science and composites. The compound serves as a highly effective additive in polymer manufacturing and modification. During emulsion polymerization, it can act as a stabilizer for latex particles, influencing the final properties of the polymer, such as gloss and color acceptance in waterborne paints. pharcos.co.in There is growing interest in its use as an internal plasticizer in bioplastics. nih.govresearchgate.net For instance, research into polyesters derived from palmitic acid has shown that such compounds can improve the thermal properties of the final bioplastic material, indicating a move towards more sustainable and bio-based polymer additives. nih.govresearchgate.net
Furthermore, its anti-static properties are crucial for applications in sensitive electronics and specialized packaging materials where static discharge can be detrimental. sancolo.comzjwmfs.compcc.eu By incorporating this compound into polymer matrices, manufacturers can produce materials with significantly reduced surface resistivity. pcc.eu In the realm of advanced coatings and resins, it functions not only as a pigment dispersant for uniform coloration but also as a curing catalyst and a component in rust-preventive coatings, enhancing the durability and functionality of the final product. pharcos.co.insancolo.com
The multifunctionality of this compound is also being explored in advanced lubricants and fluids. It is used as an anti-wear and extreme pressure additive in sophisticated metalworking fluids, contributing to the longevity of cutting tools and the precision of machined parts. pharcos.co.inpcc.eu Its ability to act as a corrosion inhibitor is integral to the formulation of hydraulic fluids and other industrial lubricants designed to operate under harsh conditions. sancolo.comvenus-goa.com
Table 1: Emerging Applications in Advanced Materials Science
| Application Area | Function of this compound | Material Type | Research Finding/Benefit |
|---|---|---|---|
| Bioplastics | Internal Plasticizer, Monomer Precursor | Bio-based Polyesters | Improves thermal properties like glass transition (Tg) and melting point (Tm) of the resulting bioplastic. nih.govresearchgate.net |
| Advanced Coatings | Pigment Dispersant, Curing Catalyst, Corrosion Inhibitor | Waterborne Latex Paints, Rust Preventive Coatings | Imparts improved gloss, color acceptance, and enhances durability. pharcos.co.in Acts as a key component in protective coatings. sancolo.com |
| Polymer Composites | Anti-static Agent, Emulsifier for Polymerization | Anti-static Plastics, Polymer Latexes | Reduces surface resistance in plastics. pcc.eu Used in emulsion polymerization to control particle size and stability. pharcos.co.in |
| Specialty Fluids | Anti-wear Additive, Extreme Pressure Additive, Corrosion Inhibitor | Metalworking Fluids, Hydraulic Fluids | Provides lubrication under extreme pressure, prevents corrosion, and extends the life of machinery. pharcos.co.inpcc.eustle.org |
Regulatory Framework Evolution (Non-Safety/Dosage Focused)
The regulatory landscape for surfactants, including phosphate esters like ethoxylated, phosphated palmitic acid, is undergoing significant evolution, driven primarily by environmental considerations and a push for sustainability. This shift is not focused on human safety or dosage but rather on the environmental fate and sourcing of chemical components.
A major driver of regulatory evolution has been the scrutiny of specific classes of surfactants for their environmental impact. For example, alkylphenol ethoxylates (APEs), once widely used in industrial and agricultural formulations, have faced increasing restrictions due to their proven harmful environmental effects and poor biodegradability. aryanchemical.comgoogle.com This has created a regulatory and market-driven demand for alternatives. Ethoxylated fatty acids and their phosphate esters, derived from sources like palmitic acid, are considered suitable replacements because they generally exhibit better environmental profiles and are more readily biodegradable. zjwmfs.comaryanchemical.com
Another significant development was the re-evaluation of certain long-chain phosphate esters. In 2015, some phosphate esters based on cetyl oleyl alcohol were classified as very toxic to aquatic life, which prompted a shift in the industry. stle.org This regulatory change spurred research and development into new generations of phosphate esters with improved environmental classifications. The focus turned to designing molecules with different feedstocks, such as shorter-chain alcohols or incorporating propylene (B89431) oxide, to create products that offer a better balance of performance and environmental stewardship. stle.org
This evolving framework favors chemicals derived from renewable resources, like palm-based palmitic acid, as part of a broader trend towards a bio-based economy. nih.gov The emphasis is on the entire lifecycle of the chemical, promoting the use of substances that are not only effective but also sustainable and have a lower impact on aquatic ecosystems. Consequently, the development of new phosphate esters is increasingly guided by the need to meet these evolving regulatory standards, which prioritize biodegradability and reduced ecotoxicity.
Table 2: Key Drivers in Regulatory Framework Evolution
| Regulatory Driver | Affected Chemical Class | Resulting Industry Shift |
|---|---|---|
| Environmental Impact & Ecotoxicity | Alkylphenol Ethoxylates (APEs) | Phasing out of APEs and replacement with alternatives like ethoxylated fatty acids. aryanchemical.comgoogle.com |
| Aquatic Toxicity Re-classification | Long-chain (e.g., Cetyl Oleyl) Phosphate Esters | Re-classification as "very toxic to aquatic life" spurred development of new, less harmful phosphate esters (e.g., shorter chain). stle.org |
| Push for Sustainability & Biodegradability | Broad-spectrum Surfactants | Increased demand for surfactants derived from renewable, bio-based sources and those with better biodegradability profiles. nih.govzjwmfs.com |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing ethoxylated, phosphated palmitic acid derivatives?
- Methodological Answer : Synthesis typically involves sequential ethoxylation (addition of ethylene oxide to palmitic acid) followed by phosphorylation (e.g., using phosphorus oxychloride or polyphosphoric acid). Characterization requires:
- FTIR to confirm phosphate ester bonds (peak ~1250 cm⁻¹) and ethoxylate chains (C-O-C stretching at ~1100 cm⁻¹) .
- NMR (¹H and ³¹P) to quantify ethoxylation degree and phosphate group position .
- Chromatographic methods (HPLC or GPC) to assess molecular weight distribution and purity .
Q. How can researchers address inconsistencies in reported toxicity data for ethoxylated, phosphated surfactants?
- Methodological Answer : Contradictions often arise from variations in ethoxylation chain length, phosphate group substitution, or impurities. To resolve discrepancies:
- Standardize synthesis protocols (e.g., control ethoxylation degree via reaction time/temperature) .
- Use LC-MS/MS to quantify trace impurities (e.g., residual ethylene oxide or unreacted palmitic acid) .
- Validate toxicity assays (e.g., in vitro cytotoxicity tests on hepatocytes) with positive/negative controls to isolate surfactant-specific effects .
Advanced Research Questions
Q. What strategies optimize the interfacial activity of ethoxylated, phosphated palmitic acid in complex matrices (e.g., emulsions or nanoparticle systems)?
- Methodological Answer :
- Experimental Design : Vary ethoxylation degree (EO units) and phosphate group position (terminal vs. internal) to modulate hydrophile-lipophile balance (HLB).
- Analytical Tools : Use dynamic light scattering (DLS) and tensiometry to correlate structural features with critical micelle concentration (CMC) .
- Data Interpretation : Cross-reference with computational models (e.g., molecular dynamics simulations) to predict surfactant behavior in multi-component systems .
Q. How do structural modifications influence the environmental persistence of ethoxylated, phosphated palmitic acid derivatives?
- Methodological Answer :
- Degradation Studies : Conduct aerobic/anaerobic biodegradation assays (e.g., OECD 301B) with LC-MS/MS monitoring to track breakdown products (e.g., free palmitic acid, phosphate esters) .
- Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) to identify non-target transformation products and assess ecotoxicological risks .
Q. What mechanistic insights explain the contradictory roles of palmitic acid derivatives in cellular metabolism (e.g., promoting metastasis vs. hepatocyte tolerance)?
- Methodological Answer :
- Controlled Experiments : Compare unmodified palmitic acid with ethoxylated/phosphated derivatives in in vitro models (e.g., cancer cell lines vs. primary hepatocytes).
- Omics Integration : Use transcriptomics (RNA-seq) to identify pathways (e.g., lipid metabolism or epigenetic regulation) affected by structural modifications .
- Data Validation : Replicate findings across multiple cell lines and animal models to account for species-specific responses .
Data Analysis & Regulatory Compliance
Q. How should researchers design studies to comply with global regulatory frameworks (e.g., EPA or EU REACH) for ethoxylated, phosphated compounds?
- Methodological Answer :
- Documentation : Follow §721.125 (EPA) for recordkeeping, including synthesis protocols, impurity profiles, and toxicity data .
- Testing Requirements : Prioritize endocrine disruption assays (e.g., OECD TG 458) if ethoxylation exceeds 5 EO units, as per EU restrictions on alkylphenol ethoxylates .
Q. What statistical approaches are recommended for analyzing dose-response relationships in surfactant toxicity studies?
- Methodological Answer :
- ANOVA with Tukey’s post-hoc test to compare viability data across treatment groups (e.g., 0.2–0.6 mM palmitic acid derivatives) .
- Non-linear regression (e.g., Hill equation) to model EC₅₀ values and assess synergism/antagonism in binary mixtures .
Tables for Key Data Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
